Ertiprotafib's mechanism of action involves several independent biological pathways [1]. The table below details its primary targets and reported potencies.
| Target | Action | Reported Potency (IC₅₀/EC₅₀) |
|---|---|---|
| PTP1B (Protein Tyrosine Phosphatase 1B) | Inhibitor | 1.6 μM (range 1.6 - 29 μM, assay-dependent) [2] [3] |
| IKK-β (IκB kinase beta) | Inhibitor | 400 nM [2] [4] |
| PPARα & PPARβ/δ (Peroxisome Proliferator-Activated Receptors) | Dual Agonist | EC₅₀ ~1 μM for each [2] |
PTP1B Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) [5]. Inhibiting PTP1B was expected to enhance insulin sensitivity, promoting glucose uptake and metabolism [2] [6]. However, a 2020 study revealed that this compound inhibits PTP1B by inducing its aggregation rather than through a specific active-site or allosteric interaction. This atypical, non-specific mechanism is likely linked to its lack of clinical efficacy and adverse effects [3].
Additional Mechanisms: Its activity as a dual PPARα/β agonist contributes to improved glucose homeostasis and reduced lipid levels, while IKK-β inhibition may confer anti-inflammatory properties [2].
The following diagram illustrates the intended multi-target mechanism of action of this compound in the context of insulin signaling, based on initial research hypotheses.
Intended multi-target mechanism of this compound in insulin signaling pathway
In Vitro Activity: In addition to the target potency data, this compound's inhibition of IKK-β (IC₅₀ 400 nM) was significantly more potent than its effect on PTP1B's phosphatase activity [2].
In Vivo Efficacy: In diabetic animal models (e.g., ob/ob mice and fa/fa rats), oral administration of this compound at 25 mg/kg/day demonstrated significant effects. It lowered fasting blood glucose and insulin levels, improved glucose disposal during tolerance tests, and significantly reduced triglyceride and free fatty acid levels [2].
The 2020 study that uncovered the aggregation mechanism of this compound used several key techniques [3]. The workflow of this study is summarized below.
Experimental workflow for elucidating this compound's mechanism of action [3]
Protein Production & Purification: The human PTP1B catalytic domain (residues 1–301) and a longer construct with the disordered C-terminus (residues 1–393) were cloned and expressed in E. coli. Proteins were purified using affinity chromatography (His-trap HP column) and size-exclusion chromatography (Superdex 75). For NMR, uniform isotopic labeling with ²H and ¹⁵N was achieved by growing cells in D₂O-based M9 minimal media [3].
Biomolecular NMR Spectroscopy: Interactions were studied by acquiring 2D [¹H,¹⁵N] TROSY spectra of ²H/¹⁵N-labeled PTP1B. This compound (solubilized in DMSO-d₆) was titrated into the protein sample at increasing molar ratios (1:1 to 1:15). The experiment monitored changes in chemical shift and signal intensity. A lack of specific chemical shift perturbations, coupled with a concentration-dependent loss of signal intensity, indicated non-specific binding and aggregation [3].
Dynamic Light Scattering (DLS): This technique was used to measure the hydrodynamic radius of particles in solution. Samples of PTP1B with increasing molar equivalents of this compound (0 to 15) were analyzed. The results directly confirmed a concentration-dependent increase in particle size, providing physical evidence for this compound-induced aggregation of PTP1B [3].
Despite its clinical failure, this compound remains an important case study in drug discovery. It highlights the critical need to understand the precise molecular mechanism of action early in development. Its unexpected mechanism of inducing protein aggregation explains the adverse effects and lack of efficacy, serving as a cautionary tale. Furthermore, it underscores the challenge of developing selective and bioavailable inhibitors for the highly conserved and charged active site of PTP1B, a target that remains of significant interest [3] [5].
Contrary to the initial hypothesis that Ertiprotafib would act as a direct active-site or allosteric inhibitor, biomolecular NMR spectroscopy studies revealed that it inhibits PTP1B by inducing its concentration-dependent aggregation [1].
This non-specific binding and subsequent aggregation leads to a loss of function, explaining the unusual observation that this compound decreases the melting temperature (Tm) of PTP1B in Differential Scanning Fluorimetry (DSF) assays, whereas most stabilizing binders increase it [1]. This aggregation-based mechanism is now considered a primary reason for the lack of clinical efficacy and the adverse effects observed [1].
The table below summarizes the key experimental findings that uncovered this compound's mode of action.
| Assay/Method | Key Observation | Interpretation/Implication |
|---|---|---|
| Biomolecular NMR Spectroscopy [1] | Broadening and loss of NMR signal intensities for PTP1B upon titration with this compound. | Indicates protein aggregation, as the large, non-uniform molecular complexes formed do not yield a detectable NMR signal. |
| Differential Scanning Fluorimetry (DSF) [1] | Concentration-dependent decrease in PTP1B's melting temperature (Tm). | Suggests protein destabilization, contrary to the stabilizing effect of most inhibitors. Served as an initial clue for an atypical mechanism. |
| Dynamic Light Scattering (DLS) [1] | Increase in hydrodynamic radius with higher this compound ratios. | Directly confirms the formation of large, aggregated species. |
The following workflow outlines the key experiments used to characterize the PTP1B-Ertiprotafib interaction, based on the methodology from the 2020 PLOS ONE study [1].
Experimental workflow for characterizing this compound-induced PTP1B aggregation. [1]
This compound's pharmacological profile is complex, with other reported activities that likely contributed to its clinical failure.
This compound serves as a critical case study in drug development. Its primary mechanism of target aggregation is generally undesirable as it can lead to non-specific effects, toxicity, and unreliable cellular activity [1]. The case highlights the importance of:
The table below summarizes key information on this compound as a PTP1B inhibitor.
| Property | Description |
|---|---|
| Primary Target(s) | PTP1B, IκB kinase β (IKK-β), dual PPARα/γ agonist [1] [2] |
| Reported IC₅₀ for PTP1B | 1.6 μM [2] (other sources report up to 29 μM depending on assay conditions [2]) |
| Therapeutic Rationale | Increase insulin & leptin receptor sensitivity for treating Type 2 Diabetes and obesity [3] [4] |
| Clinical Status | Discontinued in Phase II clinical trials [3] [5] [1] |
| Reasons for Failure | Insufficient clinical efficacy, dose-limiting adverse effects, and low selectivity [3] [5] |
Originally classified as a monocarboxylic acid pTyr mimetic, this compound was presumed to be a competitive active-site inhibitor [5]. However, a 2020 study using biomolecular NMR spectroscopy revealed a different mechanism.
The seminal study that uncovered the aggregation mechanism used several techniques to characterize the PTP1B-Ertiprotafib interaction.
Experimental workflow for elucidating this compound's mechanism of action.
Despite its failure, this compound's story offers valuable lessons and has spurred further research.
| Target | Activity | Value | Citation |
|---|---|---|---|
| IKK-β | IC₅₀ (Inhibition Constant) | 400 nM | [1] [2] [3] |
| PTP1B | IC₅₀ (Inhibition Constant) | 1.6 μM | [2] [4] |
| PPARα/PPARβ | EC₅₀ (Activation Constant) | ~1 μM | [2] |
| Property | Details |
|---|---|
| CAS Number | 251303-04-5 |
| Molecular Formula | C₃₁H₂₇BrO₃S |
| Molecular Weight | 559.51 g/mol |
| Chemical Name | (2R)-2-(4-{9-bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2,6-dimethylphenoxy)-3-phenylpropanoic acid |
| Development Status | Investigated for Type 2 Diabetes; Phase II clinical trial |
The primary evidence for Ertiprotafib's IKK-β inhibition comes from a 2007 study. The following describes the core methodology and key findings from that research [1] [3]:
To understand this compound's action, it's important to see where IKK-β and PTP1B fit into cellular signaling pathways. The diagram below illustrates the core signaling pathways relevant to this compound's targets.
> Core signaling pathways of this compound's primary targets, IKK-β and PTP1B. It inhibits IKK-β in the pro-inflammatory NF-κB pathway and PTP1B in the metabolic insulin/leptin pathway.
This compound is a prime example of the challenges and opportunities in drug development.
The story of this compound highlights the importance of thorough off-target profiling during drug discovery. Its potent IKK-β inhibition makes it a valuable tool compound for researching the interplay between metabolic and inflammatory diseases.
Ertiprotafib's pharmacological activity involves several independent mechanisms, which contributed to both its efficacy and its adverse effects.
| Target | Interaction Type | Reported Potency (IC₅₀/EC₅₀) | Biological Consequence |
|---|---|---|---|
| PPARα | Agonist | EC₅₀ ~1 μM [1] [2] | Improved lipid profiles; lowered triglycerides and free fatty acids [1] |
| PPARγ | Agonist | EC₅₀ ~1 μM [1] [2] | Insulin sensitization; improved glycemic control; adipocyte differentiation [1] |
| PTP1B | Inhibitor | IC₅₀ 1.4 - 1.6 μM [3] [2] | Increased insulin receptor phosphorylation (intended, but mechanism was problematic) [4] |
| IKK-β | Inhibitor | IC₅₀ 400 nM [5] [2] | Anti-inflammatory effects via NF-κB pathway inhibition [5] |
The diagram below illustrates how this compound simultaneously modulates these distinct signaling pathways to exert its combined metabolic effects.
The discontinuation of this compound was primarily due to an atypical mechanism of PTP1B inhibition and the inherent risks of PPAR dual agonism.
This methodology revealed that this compound did not inhibit PTP1B through a conventional active-site or allosteric mechanism [4] [6].
The beneficial metabolic effects were demonstrated in rodent models of insulin resistance [1].
This compound advanced to Phase II clinical studies for Type 2 diabetes in both the U.S. and Europe but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [4] [7].
The failure of this compound offers critical lessons for drug development:
The potency of Ertiprotafib against its various targets is characterized by IC₅₀ and EC₅₀ values, which are crucial for understanding its biological profile. The following table consolidates this key quantitative data.
| Target | Activity | Potency (IC₅₀/EC₅₀) | Citations |
|---|---|---|---|
| PTP1B | Inhibition | 1.6 μM (reported range: 1.6 - 29 μM) | [1] [2] [3] |
| IKK-β | Inhibition | 400 nM | [1] [3] [4] |
| PPARα | Agonism | ~1 μM | [1] [3] |
| PPARβ | Agonism | ~1 μM | [1] [3] |
The biological effects of this compound have been characterized in specific in vitro and in vivo models, with detailed protocols available.
This compound's mechanism of action for improving glycemic control is multifaceted, involving several key signaling pathways related to insulin sensitivity and inflammation.
This compound modulates insulin, leptin, and inflammatory signaling pathways by inhibiting PTP1B and IKK-β [1] [5] [6].
For laboratory research, proper preparation of this compound is essential. Here are two common in vivo formulation protocols.
| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Clear Solution) |
|---|---|---|
| DMSO | 10% | 10% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| Corn Oil | - | 90% |
| Final Concentration | 2.5 mg/mL | ≥ 2.5 mg/mL |
| Resulting Solution | Suspended solution | Clear solution |
Preparation Instructions: Add co-solvents sequentially from left to right, with mixing. For the suspension, sonication is recommended [1] [3].
Despite its promising multi-target mechanism, this compound was discontinued after Phase II clinical trials for type 2 diabetes [7]. Publicly available sources do not specify the exact reasons, but scientific literature suggests that the development of clinically relevant PTP1B inhibitors has been challenging overall due to issues with undesirable side effects and low selectivity [2].
Ertiprotafib's pharmacology involves several distinct but complementary mechanisms.
The diagram below illustrates how these mechanisms converge to improve glycemic control and lipid metabolism.
This compound's multi-mechanistic action converges on improved metabolic parameters.
The table below summarizes key quantitative data for this compound's activity against its primary targets.
| Target | Activity Type | Reported Potency (IC₅₀ or EC₅₀) | Experimental Notes |
|---|---|---|---|
| PTP1B | Inhibition | 1.6 µM to 29 µM [5] | Potency varies with assay parameters [5]. |
| PPARα | Agonism | ~1 µM [3] [5] | Activates transcriptional transactivation [3]. |
| PPARγ | Agonism | ~1 µM [3] [5] | Drives adipocyte differentiation [3]. |
| IKK-β | Inhibition | 400 nM [5] | More potent than PTP1B inhibition in vitro [5]. |
This compound advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [6] [7] [2].
A 2020 study revealed that this compound's failure was likely due to its atypical mechanism of PTP1B inhibition. Unlike most drugs that stabilize their target, this compound binds non-specifically to the PTP1B catalytic domain, inducing concentration-dependent protein aggregation. This aggregation mechanism, rather than specific active-site or allosteric inhibition, explains the lack of efficacy and adverse effects [6] [8].
For researchers, key experimental findings and methodologies are critical.
This compound serves as a valuable case study in drug development.
Ertiprotafib's pharmacological activity involved several independent mechanisms, contributing to both its efficacy and challenges [1].
| Mechanism of Action | Biological Function & Rationale | Experimental Evidence & Key Findings |
|---|---|---|
| PTP1B Inhibition [1] [2] | PTP1B negatively regulates insulin & leptin signaling; inhibition improves insulin sensitivity. | In vitro enzyme assays demonstrated direct PTP1B inhibition with non-classic kinetics [1]. Later research revealed inhibition occurs via induction of protein aggregation [3] [4]. |
| Dual PPARα/γ Agonism [1] | PPARγ activation enhances insulin sensitivity; PPARα activation improves lipid profiles. | Cell-based transfection assays showed concentration-dependent activation of PPARα and PPARγ. Adipocyte differentiation in C3H10T1/2 cells confirmed PPARγ activation [1]. |
| IKK-β Inhibition [5] | IKK-β is a key mediator of inflammation-induced insulin resistance; inhibition can improve glycemic control. | In vitro kinase assays identified this compound as a potent IKK-β inhibitor (IC50 of 400 nM), revealing an off-target anti-inflammatory action [5]. |
For researchers seeking to replicate or build upon these findings, here are the core methodologies from key studies.
This protocol is based on the 2020 study that elucidated the atypical mechanism of PTP1B inhibition [3] [4].
This protocol is derived from the foundational 2005 pharmacology study [1].
The diagram below illustrates this compound's multi-target mechanism and the experimental workflow used to validate its PTP1B inhibition mechanism.
> this compound simultaneously inhibits PTP1B, IKK-β and activates PPARs, impacting insulin/leptin signaling, inflammation, and metabolism. The experimental workflow confirms PTP1B inhibition occurs via protein aggregation.
The this compound case offers critical insights for researchers [6] [3] [4]:
| Target | Activity Type | Potency (IC₅₀ / EC₅₀) | Significance / Role |
|---|---|---|---|
| PPARα | Agonist | EC₅₀ ~1 μM [1] [2] | Improves lipid profile, contributes to triglyceride lowering [2]. |
| PPARγ | Agonist | EC₅₀ ~1 μM [1] [2] | Promotes insulin sensitization, drives adipocyte differentiation [2]. |
| PTP1B | Inhibitor | IC₅₀ 1.6 - 29 μM [3] [1] | Increases insulin signaling; inhibits via protein aggregation [3]. |
| IKK-β | Inhibitor | IC₅₀ 400 nM [1] | Potential anti-inflammatory effects; more potent than PTP1B inhibition [1]. |
Ertiprotafib's complete mechanism of action in vivo involves multiple independent pathways, which explains its effects on both glucose and lipid metabolism [2]. The following diagram illustrates its core mechanisms.
This compound's multi-target mechanism of action.
Dual PPAR Agonism: this compound activates both PPARα and PPARγ at concentrations comparable to known agonists [2]. PPARγ activation drives adipocyte differentiation in C3H10T1/2 cells, a hallmark of its activity, leading to insulin sensitization [2]. PPARα activation in the liver induces acyl-CoA oxidase activity, explaining the improved lipid profiles and lowered triglycerides observed in treated animals [2].
PTP1B Inhibition: this compound inhibits PTP1B with non-classic kinetics at concentrations above its EC₅₀ for PPAR agonism [2]. Research reveals it inhibits PTP1B by inducing concentration-dependent aggregation of the enzyme, rather than conventional active-site or allosteric inhibition [3]. This aggregation causes insufficient clinical efficacy and adverse effects [3].
The multi-target pharmacology of this compound was elucidated through a series of key experiments. The workflow below outlines the major questions and methods used.
Experimental workflow used to characterize this compound.
This compound reached Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4]. Its failure is attributed to its mechanism of action.
Ertiprotafib is a multi-target agent investigated for type 2 diabetes and, more recently, for potential anticancer applications [1] [2]. Its primary in vitro activities are summarized in the table below.
Table 1: Summary of this compound's In Vitro Biological Activities
| Target | Activity | IC₅₀ / EC₅₀ | Assay Description / Key Findings |
|---|---|---|---|
| IKK-β | Inhibitor | 400 nM (IC₅₀) [1] | ELISA-type assay with a peptide substrate containing the IκB phosphorylation motif; phosphorylated product detected via time-resolved fluorescence (TRF) [1] [2]. |
| PTP1B | Inhibitor | 1.6 μM (IC₅₀) [1] | Inhibition of p-nitrophenyl phosphatase activity. Reported IC₅₀ values range from 1.6 to 29 μM, depending on assay parameters [1] [2]. |
| PPARα | Agonist | ~1 μM (EC₅₀) [1] | Acts as a dual agonist for PPARα and PPARβ (PPARδ) [1]. |
| PPARβ | Agonist | ~1 μM (EC₅₀) [1] | Acts as a dual agonist for PPARα and PPARβ (PPARδ) [1]. |
While complete laboratory manuals are not available, published literature describes the core principles of key assays.
This compound's effects result from its action on multiple targets, which enhances glycemic control and reduces lipids [1]. The following diagram illustrates its integrated mechanism across different pathways.
The multi-target profile of this compound makes it a valuable tool in modern drug discovery research, as illustrated by its use in a recent proteolysis-targeting chimera (PROTAC) study [3].
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), it attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity [1] [2]. Despite this promise, developing selective and effective PTP1B inhibitors has been challenging [1].
Ertiprotafib is a small molecule that advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [3] [4] [2]. It is characterized as a multi-target agent with inhibitory and agonist activities against several key proteins [5] [6]. Research indicates its mechanism of PTP1B inhibition is atypical, involving induction of enzyme aggregation rather than conventional active-site or allosteric inhibition [4].
The table below summarizes the key quantitative pharmacological data for this compound against its primary targets:
Table 1: Summary of this compound's Biological Activities [5] [6]
| Target | Activity Type | Reported Value (IC₅₀ or EC₅₀) | Notes / Other Reported Values |
|---|---|---|---|
| PTP1B | Inhibition (IC₅₀) | 1.6 μM | Values range from 1.6 μM to 29 μM depending on assay conditions [5]. |
| IKK-β | Inhibition (IC₅₀) | 400 nM | Potency for IKK-β is significantly higher than for PTP1B [5]. |
| PPARα | Agonism (EC₅₀) | ~1 μM | Functions as a dual agonist [5]. |
| PPARβ | Agonism (EC₅₀) | ~1 μM | Functions as a dual agonist [5]. |
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol is adapted from assays used to determine the IC₅₀ values for PTP1B and IKK-β [5] [6].
This protocol describes the assessment of this compound's effects on glucose metabolism and lipid levels in a mouse model of diabetes [5] [6].
While initially classified as a PTP1B inhibitor, a 2020 study revealed an unconventional mechanism. Biomolecular NMR spectroscopy and dynamic light scattering (DLS) showed that this compound inhibits PTP1B by inducing its aggregation in a concentration-dependent manner [4].
The diagram below illustrates the role of PTP1B in insulin and leptin signaling pathways and the multi-target activity of this compound.
This compound serves as a critical case study in drug discovery. Its multi-target profile and unique mechanism of PTP1B inhibition via aggregation offer several insights and applications for ongoing research [4].
The table below summarizes the known inhibitory concentrations of Ertiprotafib against its primary targets [1] [2].
| Target | IC50 / EC50 Value | Assay Type | Reported Activity |
|---|---|---|---|
| IKK-β | 400 ± 40 nM | In vitro kinase assay | Potent inhibition [1] |
| PTP1B | 1.6 - 29 µM | p-nitrophenyl phosphatase activity | Inhibitor; value depends on assay conditions [2] |
| PPARα | ~1 µM (EC50) | Cell-based assay | Activator [2] |
| PPARβ | ~1 µM (EC50) | Cell-based assay | Activator [2] |
This protocol details the in vitro method used to determine this compound's IC50 against IKK-β [2].
This compound exerts its effects by inhibiting IKK-β, a central kinase in the canonical NF-κB signaling pathway. The diagram below illustrates this mechanism [3].
IKK-β Inhibition by this compound in the Canonical NF-κB Pathway. This diagram shows how pro-inflammatory stimuli like TNF-α activate the IKK complex. This compound directly inhibits IKK-β, preventing the degradation of IκB and subsequent activation of NF-κB-driven gene transcription [1] [3].
Ertiprotafib is a small molecule that reached Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient efficacy and dose-limiting side effects [1] [2]. Its potential therapeutic effect stems from a unique multi-target mechanism:
The table below summarizes the key quantitative data available for this compound:
| Target | Activity | Potency (IC₅₀/EC₅₀) | Assay Type / Notes |
|---|---|---|---|
| PTP1B | Inhibitor | 1.6 µM [2] | In vitro enzyme inhibition |
| IKKβ | Inhibitor | 400 nM [2] | In vitro enzyme inhibition |
| PPARα | Agonist | ~1 µM [2] | Transactivation assay |
| PPARγ | Agonist | ~1 µM [2] | Transactivation assay |
| General Solubility | Soluble in DMSO, not in water [2] | N/A | Solubility profile |
This protocol outlines a standard method to confirm and characterize this compound's agonistic activity on PPARα and PPARγ.
This protocol details a method to determine this compound's inhibitory potency against PTP1B.
The diagram below illustrates how this compound targets two pathways to improve insulin sensitivity.
The diagram above shows two parallel pathways:
This compound's clinical failure was linked to an undesirable mechanism of inducing PTP1B aggregation, rather than clean inhibition [1]. This highlights a critical lesson for drug development: comprehensive mechanistic studies are essential, even for compounds with promising in vitro activity. Future research should focus on developing analogues that retain multi-target potency while avoiding deleterious mechanisms of action.
The ob/ob mouse is a genetically leptin-deficient model that develops massive obesity, hyperphagia, and impaired glucose metabolism, mimicking conditions of obesity and Type 2 Diabetes (T2D) [1]. Ertiprotafib is a multi-target agent investigated for T2D treatment. Its mechanism involves:
The overall mechanism of this compound in improving glycemic control is summarized in the diagram below:
The experimental workflow is outlined as follows:
| Parameter | Details/Specification | Source |
|---|---|---|
| Animal Model | 11-week-old male ob/ob mice | [3] |
| Dosage | 25 mg/kg | [3] [2] |
| Route | Oral gavage | [2] |
| Duration | Once daily for 4 days | [3] |
| Key Efficacy Finding | Normalization of fasting blood glucose | [3] |
| Key Efficacy Finding | Significant decrease in insulin levels | [3] |
| Key Efficacy Finding | Significant decrease in serum triglyceride levels | [3] [2] |
| Key Efficacy Finding | Improved glucose disposal during oral challenge | [2] |
| Target | Activity | IC50 / EC50 | Source |
|---|---|---|---|
| PTP1B | Inhibitor | 1.6 μM (reported range 1.6 - 29 μM) | [3] [2] |
| IKK-β | Inhibitor | 400 nM | [3] [2] |
| PPARα | Agonist | ~1 μM (EC50) | [3] [2] |
| PPARβ | Agonist | ~1 μM (EC50) | [3] [2] |
Ertiprotafib is a small molecule inhibitor with a molecular weight of 559.51 g/mol and the CAS Number 251303-04-5 [1]. Below is the detailed protocol for preparing stock and working solutions.
Stock Solution Preparation (Concentrated Solution for Storage)
| Solution Type | Solvent | Target Concentration | Preparation Method | Storage Conditions |
|---|---|---|---|---|
| Stock Solution | Anhydrous DMSO | 100 mg/mL (approx. 178.7 mM) | Dissolve solid this compound in DMSO to the desired concentration [1]. | -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) [1]. |
Working Solution Preparation (Ready-to-Use for Experiments)
| Application | Solvent System | Final Concentration | Preparation Method & Notes |
|---|---|---|---|
| In Vitro Assays | Assay Buffer | Varies (e.g., µM range) | Dilute DMSO stock directly into aqueous buffer. Final DMSO concentration should be ≤0.1-1% to minimize solvent effects on cells/enzymes. |
| Animal Studies (Oral/IP) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1] | e.g., 2.5 mg/mL | Prepare fresh. This protocol yields a suspended solution suitable for oral and intraperitoneal injection [1]. |
| Animal Studies (Oral) | 10% DMSO, 90% Corn Oil [1] | e.g., ≥ 2.5 mg/mL | Prepare fresh. This protocol yields a clear solution [1]. |
> Important Handling Notes: > * Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Absorbed water can affect compound stability and solubility [1]. > * Solution Stability: Stock solutions are sensitive to repeated freeze-thaw cycles. It is recommended to prepare single-use aliquots [1].
Initially developed as a PTP1B inhibitor, this compound's mode of action was later revealed to be atypical and undesirable for therapeutic development.
The following diagram illustrates the experimental workflow used to elucidate this mechanism and its key finding:
This compound is one of several PTP1B inhibitors that have advanced to clinical trials. The table below summarizes key candidates for context.
| Inhibitor Name | Clinical Trial Status | Key Characteristics & Notes |
|---|---|---|
| This compound | Phase II (Discontinued) [2] [3] [4] | Dual PPAR agonist; inhibits by inducing PTP1B aggregation; discontinued due to lack of efficacy and side effects [2] [3]. |
| Trodusquemine (MSI-1436) | Phase II (Discontinued) [3] [4] | Natural product-derived; inhibits allosterically by binding to the C-terminal disordered region of PTP1B [2] [5]. |
| JTT-551 | Phase II (Discontinued) [4] | -- |
This compound represents a clinically advanced investigational compound that was developed as a novel insulin sensitizer for treating type 2 diabetes. This small molecule inhibitor reached Phase II clinical trials before development was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [1] [2]. Despite its clinical discontinuation, this compound remains a valuable research tool for investigating multimodal approaches to diabetes treatment due to its unique polypharmacology. The compound exhibits a triple mechanism of action, simultaneously targeting multiple pathways involved in glucose homeostasis and insulin signaling [3] [4].
The molecular mechanisms of this compound involve inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.6 μM, inhibition of IκB kinase β (IKK-β) with an IC50 of 400 nM, and agonism of peroxisome proliferator-activated receptors (PPAR) α and β with EC50 values of approximately 1 μM for both subtypes [4] [5]. This multifaceted activity profile translates to coordinated effects on glucose and lipid metabolism through enhanced insulin sensitivity, reduced inflammation, and modified lipid handling. The PTP1B inhibition specifically enhances insulin signaling by preventing the dephosphorylation of the insulin receptor and insulin receptor substrate proteins, thereby potentiating insulin action [6] [7]. Meanwhile, the PPAR agonism contributes to improved lipid profiles and additional insulin-sensitizing effects, creating a synergistic mechanism that targets multiple defects in type 2 diabetes [3].
This compound has demonstrated robust efficacy in multiple rodent models of insulin resistance and diabetes. In insulin-resistant ob/ob mice and Zucker fa/fa rats, treatment with this compound at 25 mg/kg/day produced significant improvements in key metabolic parameters [3] [5]. The compound consistently lowered fasting blood glucose and reduced circulating insulin levels, indicating improved insulin sensitivity and glycemic control. Additionally, this compound treatment resulted in enhanced glucose disposal following an oral glucose challenge, demonstrating its effectiveness in managing postprandial hyperglycemia [3].
A particularly noteworthy aspect of this compound's efficacy profile is its significant effect on lipid metabolism. Treatment with this compound in fa/fa rats at 25 mg/kg/day resulted in substantial reductions in both triglycerides and free fatty acids [3] [5]. This lipid-lowering activity distinguishes this compound from pure PTP1B inhibitors and is attributed to its additional PPARα/β agonism properties. The coordinated improvement in both glycemic and lipid parameters makes this compound a valuable compound for studying the intersection of glucose and lipid metabolism in metabolic disease research.
Table 1: Key Efficacy Parameters of this compound in Rodent Models of Insulin Resistance
| Metabolic Parameter | Vehicle-Treated Controls | This compound-Treated (25 mg/kg/day) | Model System |
|---|---|---|---|
| Fasting blood glucose | Elevated baseline | Significantly reduced | ob/ob mice, fa/fa rats |
| Fasting insulin | Hyperinsulinemic | Significantly reduced | ob/ob mice, fa/fa rats |
| Glucose disposal | Impaired | Significantly improved | ob/ob mice, fa/fa rats |
| Triglycerides | Elevated | Significantly lowered | fa/fa rats |
| Free fatty acids | Elevated | Significantly lowered | fa/fa rats |
Table 2: Molecular Targets and Potency of this compound
| Molecular Target | Activity | Potency (IC50/EC50) | Biological Consequence |
|---|---|---|---|
| PTP1B | Inhibition | 1.6 μM | Enhanced insulin signaling |
| IKK-β | Inhibition | 400 nM | Reduced inflammation |
| PPARα | Agonism | ~1 μM | Improved lipid metabolism |
| PPARβ | Agonism | ~1 μM | Improved lipid metabolism |
The recommended animal models for evaluating this compound are genetically obese rodent models that develop insulin resistance, specifically Zucker fa/fa rats or ob/ob mice [5]. These models exhibit profound insulin resistance, hyperglycemia, and dyslipidemia, providing a robust system for evaluating insulin-sensitizing compounds. Animals should be maintained under standard laboratory conditions with a 12-hour light/dark cycle and provided with standard rodent chow diet and water ad libitum throughout the study period. For optimal results, studies should be conducted with age-matched animals in the established phase of their metabolic phenotype—typically 8-12 weeks for ob/ob mice and 10-14 weeks for Zucker fa/fa rats.
This compound should be prepared as a stable suspension in an aqueous vehicle containing 2% Tween 80 and 0.5% methylcellulose [5]. The compound has poor water solubility but forms adequate suspensions in this vehicle with brief sonication and vortexing. The recommended dosing volume is 5-10 mL/kg body weight, administered once daily by oral gavage. The optimal efficacy dose established in preclinical studies is 25 mg/kg/day [3] [5]. For dose-response studies, a range of 10-50 mg/kg/day can be utilized. Treatment duration should be a minimum of 7-14 days to observe significant metabolic effects, with OGTT performed on the final day of the study after an overnight fast.
Table 3: this compound Formulation and Dosing Parameters
| Parameter | Specification | Notes |
|---|---|---|
| Formulation vehicle | 2% Tween 80 + 0.5% methylcellulose in water | Sequential addition with mixing |
| Stock concentration | 2.5 mg/mL | Prepare fresh daily |
| Dosing volume | 5-10 mL/kg | Adjust based on animal weight |
| Administration route | Oral gavage | Once daily |
| Treatment duration | 7-14 days | Minimum 7 days for significant effects |
| Fasting period prior to OGTT | 8 hours overnight | Water allowed during fast |
The OGTT should be conducted after the established treatment period following an overnight fast (8 hours) with free access to water [5]. On the test day, administer the scheduled this compound dose or vehicle control, followed by oral glucose administration (2 g/kg for mice or 1.5-2 g/kg for rats) 30-60 minutes later. Blood samples (5-10 μL) should be collected from the tail vein immediately before glucose administration (time 0) and at 30, 60, 90, and 120 minutes post-glucose load. Blood glucose should be measured immediately using a portable glucometer with appropriate test strips. For comprehensive assessment, collect additional blood samples at selected time points for subsequent insulin measurement by ELISA.
This compound modulates glucose homeostasis through coordinated action on multiple molecular targets. The primary insulin-sensitizing effects are mediated through PTP1B inhibition, which enhances insulin signaling by preventing the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins [6] [7]. In the canonical insulin signaling pathway, insulin binding to its receptor triggers autophosphorylation and recruitment of IRS proteins, leading to activation of the PI3K-Akt pathway and subsequent translocation of GLUT4 glucose transporters to the cell membrane. PTP1B normally terminates this signal by dephosphorylating the IR and IRS proteins; this compound inhibition of PTP1B therefore prolongs and enhances insulin signaling [2].
The additional mechanisms of this compound involve PPARα/β agonism and IKK-β inhibition. PPAR activation regulates expression of genes involved in fatty acid uptake, storage, and metabolism, contributing to the improved lipid profile observed with this compound treatment [3]. IKK-β inhibition suppresses NF-κB-mediated inflammatory signaling, which may contribute to improved insulin sensitivity since chronic inflammation is known to promote insulin resistance [4] [5]. This multimodal action distinguishes this compound from single-target agents and provides a unique pharmacological profile for investigating integrated metabolic regulation.
Recent biophysical studies using biomolecular NMR spectroscopy have revealed that this compound induces concentration-dependent aggregation of PTP1B [1]. This aggregation phenomenon represents an important technical consideration for interpreting experimental results. The aggregation mechanism may account for the unusual observation that this compound decreases the melting temperature of PTP1B in differential scanning fluorimetry assays, contrary to most protein-inhibitor interactions that stabilize their targets [1]. Researchers should be aware that inhibition observed in enzymatic assays may partially reflect this aggregation effect rather than specific active-site engagement.
To validate that observed phenotypic effects are not solely due to aggregation-based artifacts, researchers should implement counter-screening approaches including: (1) testing against homologous phosphatases such as T-cell protein tyrosine phosphatase (TCPTP) to assess selectivity; (2) performing cellular toxicity assays to rule out non-specific effects; (3) utilizing orthogonal binding assays such as surface plasmon resonance or isothermal titration calorimetry; and (4) conducting rescue experiments with targeted PTP1B expression in cell-based systems [6] [1]. These controls are essential for proper interpretation of mechanism-based responses.
For comprehensive analysis of OGTT results, calculate both incremental area under the curve (AUC) and total AUC for glucose and insulin measurements. The incremental AUC specifically captures the response to the glucose challenge independent of fasting levels. Statistical analysis should employ appropriate parametric or non-parametric tests based on data distribution, typically one-way ANOVA with post-hoc testing for multiple group comparisons. In addition to glucose and insulin parameters, include assessment of homeostatic model assessment of insulin resistance (HOMA-IR) calculated from fasting glucose and insulin values [(glucose × insulin)/405 for mg/dL units].
When interpreting study results, consider that the multimodal activity of this compound may produce different effect patterns compared to single-target agents. The improved lipid profile (reduced triglycerides and free fatty acids) observed with this compound treatment likely reflects its PPAR agonism rather than PTP1B inhibition [3]. This integrated activity profile makes this compound particularly valuable for investigating combinatorial approaches to metabolic disease, though it complicates attribution of specific effects to individual targets.
This compound represents a valuable pharmacological tool for investigating multimodal approaches to metabolic disease research. Its well-characterized triple mechanism of action targeting PTP1B, IKK-β, and PPARα/β provides a unique opportunity to study integrated regulation of glucose and lipid metabolism. The detailed protocols outlined in these application notes provide researchers with a standardized methodology for evaluating this compound in preclinical models of insulin resistance and diabetes. Despite its clinical discontinuation, this compound continues to offer significant utility for understanding complex metabolic interactions and validating combinatorial targeting strategies for type 2 diabetes and associated metabolic disorders.
Ertiprotafib represents an intriguing case study in drug development for metabolic diseases, initially investigated as a novel insulin sensitizer for type 2 diabetes treatment. This small molecule inhibitor gained attention for its unique dual mechanism of action, targeting both protein tyrosine phosphatase 1B (PTP1B) and peroxisome proliferator-activated receptors (PPARs). This compound reached Phase II clinical trials in both the United States and Europe but was ultimately discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [1] [2]. Despite its clinical limitations, this compound remains scientifically valuable as a pharmacological tool for understanding complex metabolic pathways and serves as a structural template for developing improved therapeutic agents.
The molecular targeting of this compound encompasses two primary mechanisms. First, it functions as a PTP1B inhibitor, targeting this intracellular tyrosine phosphatase that negatively regulates insulin signaling by dephosphorylating the insulin receptor and insulin receptor substrate proteins [2] [3]. Second, this compound acts as a dual PPARα/γ agonist, activating both PPARα (primarily involved in lipid metabolism) and PPARγ (primarily involved in glucose homeostasis and adipocyte differentiation) [4]. This dual targeting positioned this compound as a promising candidate for addressing both hyperglycemia and dyslipidemia commonly observed in metabolic syndrome and type 2 diabetes. However, subsequent research has revealed that its inhibition of PTP1B occurs through an atypical aggregation mechanism rather than conventional active-site or allosteric inhibition [1] [5].
Comprehensive assessment of this compound's metabolic effects reveals substantial improvements in key parameters of glycemic control and lipid metabolism. In insulin-resistant rodent models, treatment with this compound and its close analogs resulted in significant reduction of both fasting blood glucose and fasting insulin levels, indicating improved insulin sensitivity [4]. During oral glucose tolerance tests, this compound treatment demonstrated enhanced glycemic excursion, further supporting its insulin-sensitizing effects. The lipid-lowering properties of this compound were particularly noteworthy, with treated animals showing dramatically improved lipid profiles characterized by significantly lowered triglyceride and free fatty acid levels [4].
Table 1: Effects of this compound on Metabolic Parameters in Preclinical Studies
| Parameter | Effect of this compound | Significance | Reference |
|---|---|---|---|
| Fasting Blood Glucose | Significant reduction | Improved basal glycemic control | [4] |
| Fasting Insulin Levels | Significant reduction | Enhanced insulin sensitivity | [4] |
| Glucose Tolerance Test | Improved glycemic excursion | Better postprandial glucose handling | [4] |
| Triglycerides | Significantly lowered | Improved lipid metabolism | [4] |
| Free Fatty Acids | Significantly lowered | Reduced lipotoxicity | [4] |
| PTP1B Inhibition | IC~50~ ~1.4 µM | Target engagement demonstrated | [2] |
The concentration-dependent effects of this compound occur at multiple biological levels. In vitro studies demonstrate that this compound activates PPARα and PPARγ at concentrations comparable to known agonists of these nuclear receptors [4]. The compound also drives adipocyte differentiation in C3H10T(1/2) cells, a hallmark of PPARγ activation. Additionally, livers from this compound-treated animals showed significant induction of acyl-CoA oxidase activity, indicating PPARα engagement in vivo [4]. The inhibition of PTP1B by this compound exhibits nonclassic kinetics at concentrations above its EC~50~ for PPAR agonism, suggesting complex interactions with this phosphatase target [4].
Table 2: Molecular Potency and Mechanism of this compound
| Target/Method | Result | Experimental Details | Reference |
|---|---|---|---|
| PPARα Activation | EC~50~ comparable to known agonists | Cell-based reporter assays | [4] |
| PPARγ Activation | EC~50~ comparable to known agonists | Cell-based reporter assays | [4] |
| Adipocyte Differentiation | Positive in C3H10T(1/2) cells | Hallmark of PPARγ activation | [4] |
| Acyl-CoA Oxidase Induction | Significant increase in liver | Indicator of PPARα activation in vivo | [4] |
| PTP1B Inhibition Kinetics | Nonclassic | In vitro enzymatic assays | [4] |
| PTP1B Thermal Stability | Reduced melting temperature | Differential scanning fluorimetry | [1] [5] |
Biochemical assessment of PTP1B inhibition remains a cornerstone for evaluating this compound and related compounds. The following protocol adapts established methodologies for high-throughput screening and mechanistic evaluation of PTP1B inhibitors:
Recombinant Protein Preparation: Express and purify the catalytic domain of human PTP1B (residues 1-301) or the full-length cytoplasmic domain (residues 1-393) using an E. coli expression system. Perform purification via nickel-affinity chromatography followed by size-exclusion chromatography in assay buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) [1] [5].
Enzymatic Activity Assay: Conduct PTP1B activity measurements using p-nitrophenyl phosphate (pNPP) as substrate. Prepare reaction mixtures containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM DTT, 1 mg/mL BSA, and varying concentrations of this compound (typically 0-100 µM) in DMSO (final concentration ≤1%). Initiate reactions by adding enzyme and incubate at 30°C for 20-30 minutes. Terminate reactions with 1M NaOH and measure absorbance at 405 nm [2] [6].
Kinetic Analysis: Determine IC~50~ values by measuring activity at varying inhibitor concentrations and fixed substrate concentration. For mechanism of inhibition studies, perform Lineweaver-Burk analysis by measuring initial velocities at multiple substrate and inhibitor concentrations [5].
Selectivity Profiling: Counter-screen against related phosphatases such as T-cell protein tyrosine phosphatase (TC-PTP) to assess selectivity, using similar assay conditions [2].
Nuclear receptor activation represents the second major mechanism of this compound action. The following protocol enables evaluation of PPARα and PPARγ agonism:
Cell Culture and Transfection: Maintain CV-1 or HEK-293 cells in appropriate medium supplemented with 10% charcoal-stripped FBS. Transfect cells with PPAR-responsive reporter constructs (e.g., PPRE-luciferase) and expression vectors for PPARα, PPARγ, or appropriate controls [4].
Compound Treatment and Luciferase Assay: At 24 hours post-transfection, treat cells with this compound (typically 0.1-30 µM) or reference agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) for 16-24 hours. Harvest cells and measure luciferase activity using commercial kits. Normalize data to transfection efficiency controls [4].
Adipocyte Differentiation Assay: Culture C3H10T(1/2) mesenchymal stem cells to confluence. Induce differentiation with this compound or reference PPARγ agonists in differentiation medium. After 7-10 days, assess differentiation by Oil Red O staining or adipogenic marker expression [4].
Advanced structural biology techniques have revealed this compound's unusual mechanism of PTP1B inhibition. The following protocol describes the NMR-based approach for characterizing this interaction:
Sample Preparation: Prepare uniformly ^15^N-labeled PTP1B catalytic domain (residues 1-301) in NMR buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP, 90% H~2~O/10% D~2~O). Concentrate protein to 0.15 mM for NMR experiments [1] [5].
NMR Titration Experiments: Acquire ^1^H-^15^N TROSY spectra of free PTP1B and with increasing molar ratios of this compound (1:1, 1:2, 1:5, 1:8, 1:10, and 1:15 protein:compound). Use a high-field NMR spectrometer (800 MHz or higher) equipped with a cryoprobe for enhanced sensitivity [5].
Data Analysis: Process and analyze spectra to monitor chemical shift perturbations and signal intensity changes as a function of this compound concentration. Calculate combined weighted chemical shift differences using the formula: Δδ~av~ = √(0.5 × (Δδ~HN~)^2^ + 0.04 × (Δδ~N~)^2^) [5].
Aggregation Assessment: Complement NMR studies with dynamic light scattering (DLS) measurements using equivalent protein:compound ratios to directly monitor aggregation formation [5].
Preclinical validation of this compound's metabolic effects utilizes established rodent models of insulin resistance:
Animal Models: Utilize Zucker diabetic fatty (ZDF) rats, db/db mice, or high-fat diet-induced obese (DIO) mice. House animals under controlled conditions with free access to food and water [4].
Compound Administration: Administer this compound via oral gavage (typically 10-100 mg/kg) or mixed in diet for 2-8 weeks. Include vehicle control and positive control groups (e.g., rosiglitazone for PPARγ activation) [4].
Metabolic Assessments: Measure fasting blood glucose and insulin levels weekly. Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and study endpoint. Collect plasma for lipid profiling (triglycerides, free fatty acids, total cholesterol) at sacrifice [4].
Tissue Analysis: Harvest liver, adipose tissue, and skeletal muscle for molecular analyses including insulin receptor phosphorylation status, gene expression profiling, and histological examination [4].
The clinical development of this compound was halted during Phase II trials due to insufficient efficacy and dose-limiting adverse effects observed in some patients [1] [2]. Subsequent mechanistic studies have provided molecular insights into these limitations, revealing that this compound inhibits PTP1B by inducing concentration-dependent aggregation of the enzyme rather than through specific active-site or allosteric interactions [5]. This aggregation mechanism likely explains the unusual observation that this compound decreases PTP1B's melting temperature in differential scanning fluorimetry assays, contrary to most drugs that stabilize their targets upon binding [1] [5].
The promiscuous aggregation behavior associated with this compound represents a important cautionary note for drug discovery programs targeting PTP1B and other phosphatases. Researchers should implement counter-screening assays to detect nonspecific aggregation early in lead optimization campaigns. Differential scanning fluorimetry can serve as an initial triage tool, where compounds that decrease protein melting temperature warrant additional scrutiny for aggregation-based mechanisms [5]. Dynamic light scattering and biomolecular NMR spectroscopy provide more direct characterization of aggregation phenomena [5]. These findings highlight the importance of understanding precise molecular mechanisms even for compounds demonstrating promising efficacy in phenotypic assays.
Diagram 1: this compound's dual mechanism of action showing simultaneous PTP1B inhibition and PPARα/γ activation pathways leading to improved metabolic parameters
Diagram 2: Molecular mechanism of this compound-induced PTP1B aggregation leading to non-specific enzyme inhibition
This compound represents a paradoxical compound in metabolic disease therapeutics, exhibiting potent dual mechanisms with promising efficacy in preclinical models but ultimately failing in clinical development due to efficacy and safety concerns. The comprehensive analysis of its lipid-modifying effects reveals substantial improvements in triglycerides and free fatty acids, coupled with enhanced insulin sensitivity and glycemic control. However, the subsequent discovery of its aggregation-based inhibition of PTP1B provides crucial insights into its clinical limitations and underscores the importance of understanding precise molecular mechanisms in drug development.
The experimental protocols detailed in this application note provide researchers with robust methodologies for investigating both the intended dual mechanisms and the unintended aggregation effects of this compound and related compounds. These approaches enable comprehensive characterization of compound effects across multiple biological scales, from molecular interactions to integrated physiological outcomes. The visualization frameworks further enhance understanding of the complex relationships between this compound's mechanisms and its metabolic effects. While this compound itself may not advance as a therapeutic agent, the knowledge gained from its study informs future development of more specific PTP1B inhibitors and dual-target approaches for metabolic diseases.
This compound is a well-characterized inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) [1]. PTP1B is a key negative regulator of the insulin signaling pathway; it dephosphorylates the insulin receptor and its substrates, thereby attenuating the signal [1] [2]. Because of this role, PTP1B is a recognized therapeutic target for Type 2 Diabetes and insulin resistance [2]. This compound was investigated in clinical trials for these conditions but was discontinued due to undesirable side effects [1] [3]. Despite this, it remains a valuable tool compound for basic research into insulin signaling and metabolic function, particularly in insulin-responsive cells like hepatocytes [1].
The following diagram illustrates the mechanism by which this compound modulates the insulin signaling pathway in a cell.
The primary application of this compound in research is to inhibit PTP1B and study its effects on insulin sensitization and off-target outcomes, such as the induction of drug-metabolizing enzymes. The table below summarizes key findings from a study conducted in rat and human primary hepatocytes [4].
Table 1: Effects of this compound (50 µM) in Primary Hepatocyte Cultures [4]
| Parameter | Finding in Rat Primary Hepatocytes | Finding in Human Primary Hepatocytes | Experimental Significance |
|---|---|---|---|
| CYP4A mRNA Induction | Marked induction (up to 5-fold) | No induction | Suggests a rodent-specific mechanism of peroxisome proliferation. |
| Peroxisomal Enzyme Induction | Induced (e.g., Palmitoyl CoA oxidase: 5.1-fold in males) | Not tested, but not expected based on mRNA data | Supports the hypothesis that liver weight increases in rats are due to species-specific peroxisome proliferation. |
| Overall Conclusion | Potent inducer of P450 and peroxisomal enzymes. | Not expected to significantly affect human hepatic drug-metabolizing enzymes. | Critical for species extrapolation in toxicology and drug development. |
This protocol adapts a robust method for long-term hepatocyte culture [5] for the application of this compound treatment. The 3D spheroid model maintains high levels of hepatic function (e.g., CYP450 activity, albumin secretion) for at least three weeks, making it ideal for chronic toxicity and efficacy studies [5].
Workflow Overview: The diagram below outlines the key stages of the protocol, from spheroid formation to analysis.
Materials
Procedure
Spheroid Formation: [5]
This compound Treatment:
Functional Assays (Perform at relevant time points, e.g., Day 7, 14, 21): [5]
Analysis and Validation:
This compound is a small molecule drug candidate that has been investigated primarily for its potential in treating type 2 diabetes and related metabolic conditions. During preclinical development, comprehensive safety pharmacology assessments were conducted to evaluate its potential for drug-drug interactions mediated through effects on cytochrome P450 (CYP) enzymes. These enzymes represent a critical determinant of pharmacokinetic behavior for most therapeutic agents, and their induction can lead to clinically significant interactions through enhanced metabolic clearance of co-administered drugs.
The hepatic enzyme induction potential of this compound was characterized through a series of systematic investigations in multiple species and in vitro model systems. These studies were particularly focused on understanding whether observed liver weight increases in animal toxicology studies were associated with peroxisome proliferation and enzyme induction phenomena known to exhibit significant species specificity. Such characterization is essential for accurate human risk projection, as compounds causing enzyme induction through rodent-specific mechanisms typically have limited clinical relevance for drug interaction concerns in humans [1].
The induction potential of this compound was rigorously quantified across multiple cytochrome P450 isozymes in different model systems. The following table summarizes the key quantitative findings from these investigations:
Table 1: Cytochrome P450 Induction Profile of this compound in Preclinical Models
| Experimental System | CYP Isoform | Induction Magnitude | Dosing Regimen | Key Findings |
|---|---|---|---|---|
| Male rats (in vivo) | CYP4A | ~10-fold increase | 200 mg kg⁻¹ day⁻¹ for 28 days | Marked induction accompanied by increased liver weights |
| Female rats (in vivo) | CYP4A | 2.4-fold increase | 200 mg kg⁻¹ day⁻¹ for 28 days | Gender-dependent response with lower induction than males |
| Male rats (in vivo) | CYP2B | 1.2-fold increase | 200 mg kg⁻¹ day⁻¹ for 28 days | Minimal induction observed |
| Male rats (in vivo) | CYP3A | 1.7-fold increase | 200 mg kg⁻¹ day⁻¹ for 28 days | Modest induction noted |
| Rat primary hepatocytes (in vitro) | CYP4A mRNA | ~5-fold increase | 50 μM concentration | Pronounced induction in rodent system |
| Human primary hepatocytes (in vitro) | CYP4A | No significant induction | 50 μM concentration | Species-specific response absent in human cells |
| Dogs (in vivo) | CYP3A, CYP4A | No induction observed | 150/200 mg kg⁻¹ day⁻¹ for 28 days | Species-specific effect not observed in canines |
In addition to cytochrome P450 effects, this compound treatment resulted in significant induction of peroxisomal enzymes in rats, with palmitoyl CoA oxidase induced by 5.1-fold in males and 2.9-fold in females, and carnitine acetyltransferase induced by 10.4-fold in males and 5.2-fold in females. These findings indicate a coordinated pleiotropic response in rodent liver that encompasses both microsomal and peroxisomal enzyme systems [1].
The induction profile of this compound demonstrates marked species-dependent differences that are critical for human risk assessment:
Table 2: Species Comparison of this compound-Induced Hepatic Effects
| Parameter | Rats | Dogs | Human Hepatocytes |
|---|---|---|---|
| Liver Weight Increase | Significant in both genders | Moderate in males only | Not determined |
| CYP4A Induction | Marked (up to 10-fold) | Not observed | Not observed |
| Peroxisome Proliferation | Substantial | Not observed | Not determined |
| Overall P450 Induction | Moderate to strong | Minimal | Minimal |
The differential response across species indicates that this compound activates rodent-specific pathways that are not conserved in humans or dogs. This pattern is consistent with activation of the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is known to produce robust CYP4A induction in rodents but has minimal functional activity in human hepatocytes. The absence of significant induction in both human hepatocytes and canine models provides strong evidence that this compound is not expected to exert clinically meaningful effects on hepatic drug-metabolizing enzymes in humans [1].
Purpose: To assess the effects of this compound on hepatic cytochrome P450 expression and peroxisomal enzymes in preclinical species.
Materials:
Procedure:
Analytical techniques:
Purpose: To evaluate direct effects of this compound on cytochrome P450 expression in species-relevant hepatocyte systems, avoiding systemic influences.
Materials:
Procedure:
Purpose: To elucidate the transcriptional mechanisms underlying observed cytochrome P450 induction.
Methods:
The collective evidence from in vivo and in vitro studies indicates that this compound produces a rodent-predominant induction profile characterized by robust CYP4A induction and peroxisome proliferation. The mechanistic basis for this species specificity likely involves differential activation of PPARα signaling, which is known to be significantly more responsive in rodents compared to humans. This interpretation is supported by several key observations:
The toxicological significance of the liver weight increases observed in rats is thus contextualized as a rodent-specific phenomenon with limited relevance to human safety assessment [1] [2].
For drug development professionals, these findings have several important implications:
Clinical monitoring: While this compound is not predicted to cause meaningful CYP induction in humans, prudent development would include:
Preclinical assessment: This case highlights the importance of:
Drug interaction potential: Based on the available evidence, this compound would be classified as having low potential for clinically significant cytochrome P450-mediated drug interactions in humans [1].
Figure 1: Mechanism of this compound-Mediated Cytochrome P450 Induction Showing Species Specificity
Figure 2: Experimental Workflow for Comprehensive Induction Assessment
The comprehensive evaluation of this compound's cytochrome P450 induction profile demonstrates a clear species-specific pattern characterized by robust effects in rodents but minimal activity in human-relevant systems. The integrated evidence from in vivo studies and primary human hepatocyte experiments provides strong reassurance that this compound would not be expected to cause clinically significant cytochrome P450 induction in humans. This case exemplifies the critical importance of using human-relevant systems for accurate drug interaction risk assessment and highlights how mechanistic understanding of species differences can properly contextualize findings from standard preclinical toxicology studies.
For researchers developing compounds with similar structural features or pharmacological targets, these application notes provide both methodological guidance and interpretative frameworks for evaluating cytochrome P450 induction potential. The experimental approaches outlined here represent current best practices in pharmaceutical safety assessment, emphasizing species comparison and human-relevant systems for accurate human risk projection.
Ertiprotafib is a compound that progressed to Phase II clinical trials for Type 2 diabetes mellitus, developed as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonist [1] [2]. Despite its promising mechanism, clinical development was discontinued due to insufficient efficacy and dose-limiting adverse effects, which preclinical studies suggested were linked to peroxisome proliferation and enzyme induction observed in rodent models [3] [2]. These application notes summarize the experimental data and provide detailed protocols for assessing the peroxisome proliferator and enzyme-inducing potential of compounds like this compound, which is critical for understanding its species-specific toxicity and de-risking drug candidates.
The table below summarizes the key effects of this compound observed in animal studies after 28 days of treatment.
Table 1: In Vivo Effects of this compound in Rats and Dogs after 28-Day Treatment [3]
| Species/Sex | Dosage | Liver Weight Change | Key Enzyme Inductions (Fold) | | :--- | :--- | :--- | :--- | | | | | CYP4A | CYP2B | CYP3A | Palmitoyl CoA Oxidase | Carnitine Acetyltransferase | | Rat (Male) | 200 mg kg⁻¹ day⁻¹ | Significant Increase | 10.0 | 1.2 | 1.7 | 5.1 | 10.4 | | Rat (Female) | 200 mg kg⁻¹ day⁻¹ | Significant Increase | 2.4 | Not Reported | Not Reported | 2.9 | 5.2 | | Dog (Male) | 150/200 mg kg⁻¹ day⁻¹ | Moderate Increase | Not Induced | Not Reported | Not Induced | Not Induced | Not Induced |
The table below compares the effects of this compound in primary hepatocyte models from different species.
Table 2: In Vitro Effects of this compound in Primary Hepatocytes [3]
| Cell Type | Concentration | CYP4A mRNA Induction (Fold) | Observation |
|---|---|---|---|
| Rat Primary Hepatocytes | 50 µM | Up to 5.0 | Marked induction |
| Human Primary Hepatocytes | 50 µM | Not Induced | No significant impact on drug-metabolizing enzymes expected in humans |
The following diagram illustrates the key molecular targets and downstream effects of this compound, which contribute to its complex pharmacological and toxicological profile.
The following diagram outlines a standardized experimental workflow to evaluate the peroxisome proliferation and enzyme induction potential of test compounds in vitro and in vivo.
This protocol is designed to detect peroxisome proliferation and associated enzyme induction in rodents, key events preceding the observation of increased liver weights [3].
This protocol details the measurement of key enzyme activities induced by peroxisome proliferators [3] [4].
This protocol assesses the direct, species-specific induction of enzymes in primary hepatocytes, which helps in extrapolating risk to humans [3].
The data generated from these protocols were critical in understanding the discontinuation of this compound. The significant induction of peroxisomal enzymes and increase in liver weight in rats was identified as a major adverse effect [3]. However, the absence of these effects in human primary hepatocytes and dogs indicated that this toxicity was rodent-specific and likely not translatable to humans [3]. This case highlights the importance of employing integrated in vitro and in vivo approaches across species early in drug development to identify and accurately interpret species-specific toxicities, thereby avoiding the premature attrition of potentially valuable therapeutic agents.
This compound (also known as PTP-112, PTP112) is a small molecule inhibitor that has been investigated as a potential therapeutic agent for type 2 diabetes and related metabolic disorders. This multitarget compound exhibits a unique pharmacological profile by simultaneously inhibiting multiple key enzymes involved in insulin signaling and inflammatory pathways. This compound reached Phase II clinical trials for the treatment of type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients. Despite its clinical discontinuation, this compound remains a valuable research tool for investigating the complex interplay between insulin sensitization, metabolic regulation, and inflammatory pathways in metabolic diseases [1] [2].
The compound demonstrates potent activity against several biologically significant targets: protein tyrosine phosphatase 1B (PTP1B), IκB kinase β (IKK-β), and acts as a dual peroxisome proliferator-activated receptor (PPAR) α/β agonist. This multifaceted mechanism of action enables this compound to modulate glucose homeostasis, improve insulin sensitivity, and reduce lipid levels in animal models of diabetes and obesity [3] [4] [5]. These properties make it particularly useful for researchers studying the interconnected pathways involved in metabolic syndrome and insulin resistance.
This compound has a molecular formula of C~31~H~27~BrO~3~S and a molecular weight of 559.52 g/mol [4] [5] [1]. The compound appears as a light yellow solid powder with a predicted density of approximately 1.4 g/cm³ [4] [5]. It has a high boiling point of 690.7±55.0°C at 760 mmHg and a flash point of 371.5±31.5°C [4] [5]. The calculated LogP value of 10.9 [4] indicates high lipophilicity, which is an important consideration for cellular permeability and formulation design.
The compound has a defined atom stereocenter with an (R) configuration at the phenoxypropanoic acid moiety [4] [1]. It features one hydrogen bond donor and four hydrogen bond acceptors, with a polar surface area of 74.77 Ų [4] [5]. These molecular characteristics influence its solubility behavior and biological interactions.
Table 1: Storage Conditions for this compound
| Form | Temperature | Atmosphere | Shelf Life | Important Precautions |
|---|---|---|---|---|
| Powder | -20°C | Under nitrogen | 3 years | Protect from moisture and light |
| Powder | 4°C | Under nitrogen | 2 years | Protect from moisture and light |
| Solution (DMSO) | -80°C | N/A | 6 months | Avoid freeze-thaw cycles |
| Solution (DMSO) | -20°C | N/A | 1 month | Avoid freeze-thaw cycles |
For long-term stability, this compound should be stored under protective conditions [3] [4] [5]. The powder form is stable at ambient temperature for several days during ordinary shipping, but for long-term storage, it should be kept at -20°C under nitrogen atmosphere to prevent degradation [4] [5]. These conditions protect the compound from oxidation and hydrolysis, which could compromise experimental results.
This compound has good solubility in DMSO, approximately 80-100 mg/mL (142.98-178.7 mM) [3] [4]. For in vitro applications, researchers can prepare a 10 mM stock solution by dissolving 5.6 mg of this compound in 1 mL of anhydrous DMSO. This stock solution should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for long-term stability [3] [4].
Table 2: Solubility and Formulation Options
| Application | Solvent System | Concentration | Preparation Notes |
|---|---|---|---|
| In vitro studies | 100% DMSO | 80-100 mg/mL (142.98-178.7 mM) | Sonication recommended for complete dissolution |
| In vivo formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 2.5 mg/mL (4.47 mM) | Add co-solvents sequentially; forms suspension |
| In vivo formulation 2 | 10% DMSO + 90% Corn Oil | ≥2.5 mg/mL (4.47 mM) | Add co-solvents sequentially; forms clear solution |
For animal studies, two primary formulation approaches have been successfully employed [4]. Formulation 1 creates a suspension suitable for oral gavage administration: combine 100 μL of 25 mg/mL DMSO stock solution with 400 μL PEG300 and mix evenly; add 50 μL Tween-80 and mix; finally add 450 μL normal saline to adjust the volume to 1 mL [4]. Formulation 2 produces a clear solution: add 100 μL of 25 mg/mL DMSO stock solution to 900 μL of corn oil and mix evenly [4]. Fresh preparations are recommended for optimal results in animal studies.
The protein tyrosine phosphatase 1B (PTP1B) inhibition assay measures the compound's ability to inhibit the dephosphorylation activity of PTP1B, which is a negative regulator of insulin signaling [2]. The reported IC~50~ values for this compound against PTP1B range from 1.6 to 29 μM, depending on assay conditions [3] [2] [4].
Protocol:
A 2020 study using biomolecular NMR spectroscopy revealed that this compound inhibits PTP1B through an unconventional mechanism by inducing protein aggregation rather than through direct active-site or allosteric inhibition [2] [7] [6].
This compound is a potent inhibitor of IκB kinase β (IKK-β) with an IC~50~ of 400 nM [8], which is significantly lower than its IC~50~ for PTP1B inhibition.
The potent IKK-β inhibition activity contributes to this compound's anti-inflammatory properties and may synergize with its metabolic effects in improving insulin sensitivity [8].
Diagram 1: Experimental workflow for IKK-β inhibition assay using this compound
This compound has demonstrated efficacy in several rodent models of diabetes and obesity [3] [4] [5]. The most commonly used models include leptin-deficient male ob/ob mice and Zucker fa/fa rats, which exhibit insulin resistance, hyperglycemia, and dyslipidemia characteristic of type 2 diabetes [4] [5].
Blood Glucose Measurement [4] [5]:
Insulin Quantification [4] [5]:
In vivo studies have demonstrated that this compound treatment at 25 mg/kg/day significantly reduces fasting blood glucose and insulin levels, improves glucose disposal after oral challenge, and substantially lowers triglyceride and free fatty acid levels in diabetic rodent models [4] [5].
Table 3: Primary Molecular Targets of this compound
| Target | Activity | Potency (IC~50~/EC~50~) | Biological Consequence |
|---|---|---|---|
| PTP1B | Inhibitor | 1.6 μM (range 1.6-29 μM) | Improved insulin receptor phosphorylation; enhanced insulin sensitivity |
| IKK-β | Inhibitor | 400 nM | Anti-inflammatory effects; potential improvement in insulin signaling |
| PPARα | Agonist | ~1 μM (EC~50~) | Improved lipid metabolism; reduced triglycerides |
| PPARβ | Agonist | ~1 μM (EC~50~) | Enhanced glucose utilization; insulin sensitization |
This compound exhibits a multimodal mechanism that synergistically addresses both glycemic control and lipid metabolism [3] [4] [5]. The inhibition of PTP1B prevents dephosphorylation of the insulin receptor, thereby enhancing insulin signaling [9] [1]. The IKK-β inhibition contributes anti-inflammatory effects, which may further improve insulin sensitivity [8]. Additionally, the dual PPARα/β agonism promotes glucose disposal and lipid metabolism, resulting in comprehensive metabolic benefits [4] [5].
Recent research has revealed that this compound's inhibition of PTP1B occurs through an unconventional mechanism [2] [7] [6]. Using biomolecular NMR spectroscopy, researchers demonstrated that this compound binds non-specifically to the catalytic domain of PTP1B and induces concentration-dependent protein aggregation [2] [6]. This aggregation mechanism explains why this compound reduces the melting temperature of PTP1B in differential scanning fluorimetry assays, contrary to most drugs that stabilize their targets upon binding [2] [6].
Diagram 2: Multimodal mechanism of action of this compound showing primary molecular targets and resulting biological effects
This compound was investigated in Phase II clinical studies for type 2 diabetes in both the USA and Europe but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [2] [1]. The tendency of this compound to induce PTP1B aggregation at higher concentrations may contribute to its clinical limitations and toxicity profile [2] [6].
Researchers should exercise appropriate precautions when handling this compound, including:
This compound represents a valuable research tool for investigating the complex interplay between insulin signaling, inflammatory pathways, and metabolic regulation in diabetes and obesity. Its multitarget pharmacology enables simultaneous modulation of complementary pathways involved in metabolic homeostasis. Researchers should consider its unique aggregation-dependent mechanism for PTP1B inhibition when interpreting experimental results, particularly in dose-response studies. The comprehensive protocols provided in this document support the rigorous investigation of metabolic disease mechanisms and the development of novel therapeutic strategies for type 2 diabetes and associated metabolic disorders.
Initially, Ertiprotafib was classified as a potent PTP1B inhibitor and a dual agonist of PPARα and PPARγ, which together aimed to improve glycemic control and reduce lipids [1] [2]. However, later molecular studies revealed a more problematic mechanism.
The diagram below illustrates this problematic mechanism of action.
For researchers investigating PTP1B inhibitors or similar compounds, the case of this compound offers critical lessons. The following guide outlines key experimental pitfalls and validation steps based on its failure.
| Experimental Challenge | Recommended Validation & Troubleshooting |
|---|---|
| Misleading In Vitro Activity | Compound shows inhibition in enzymatic assays but via non-specific aggregation. |
| Destabilized Target Protein | Drug candidate decreases protein melting temperature (Tm) in DSF assays. |
| Lack of Target Specificity | Compound has multiple reported targets (e.g., PTP1B, IKK-β, PPARs), complicating the mechanism. |
This compound is a historical example of how an initially promising compound can fail due to a non-therapeutic mechanism of action. Its story underscores the importance of thorough mechanistic validation in early-stage drug development.
The failure was attributed to its unconventional mechanism of inhibiting PTP1B by causing the protein to aggregate. This mechanism of action is often associated with non-specific effects and toxicity, which likely contributed to the lack of sufficient clinical efficacy and the emergence of adverse effects in patients [1].
The study on this compound employed a combination of techniques. It is recommended to use at least two of the following to confirm aggregation:
Yes, other inhibitors have been developed with more specific mechanisms. For example, Trodusquemine (MSI-1436) is an allosteric inhibitor that binds to the disordered C-terminal region of PTP1B and does not induce aggregation [1] [2]. Research is also focused on active-site inhibitors and allosteric inhibitors that stabilize the protein [2] [3].
The following workflows detail the key experiments used to characterize this compound's mechanism. You can adapt these protocols to profile your own compounds.
This protocol is used to map binding sites and detect structural perturbations or aggregation at an atomic level.
Key Steps:
This protocol quantitatively measures the formation of larger particles, confirming aggregation.
Key Steps:
| Problem | Potential Cause | Recommended Investigation |
|---|---|---|
| Low Selectivity | Targeting the highly conserved, positively charged catalytic (PTP) site [2]. | Develop allosteric inhibitors targeting less conserved regions (e.g., helix α7) or use bidentate compounds that engage both catalytic and secondary sites [2] [3]. |
| Poor Cellular Permeability | Compounds with high polarity (e.g., pTyr mimetics) to engage the charged active site [1]. | Explore prodrug strategies or less charged isosteres. Allosteric inhibitors may also have better physicochemical properties for cell penetration [1]. |
| Unexpected DSF Profile | Compound binding destabilizes the protein (decreases Tm), potentially indicating aggregation [1]. | Follow up with NMR and/or DLS as described above to distinguish a novel mechanism from a problematic one. |
| Cellular Activity Doesn't Correlate with Enzymatic Data | Off-target effects, poor permeability, or an unconventional MoA (like aggregation) in the biochemical assay [1]. | Use counter-screens against related PTPs (e.g., TCPTP) and confirm target engagement in cells using cellular thermal shift assays (CETSA). |
The table below summarizes the core issue, underlying cause, and key evidence for Ertiprotafib's clinical failure.
| Core Problem | Root Cause | Key Supporting Evidence |
|---|---|---|
| Insufficient clinical efficacy and dose-limiting adverse effects in Phase II trials for Type 2 Diabetes [1] [2]. | Non-specific binding and induction of PTP1B aggregation, leading to off-target effects and toxicity [3] [4]. | Biomolecular NMR and DLS showed concentration-dependent PTP1B aggregation; DSF assays showed a decrease in protein melting temperature, indicating destabilization [3] [4]. |
To avoid issues like those seen with this compound, you can use the following experimental workflows to characterize novel PTP1B inhibitors.
DSF is a high-throughput method to monitor protein thermal stability upon ligand binding.
The following diagram illustrates the experimental workflow and how to interpret the results.
If DSF suggests destabilization, use these methods for confirmation as performed in the this compound study [4].
This compound's promiscuity is a key reason for its failure. The table below summarizes its known targets and reported potencies.
| Target | Reported Activity | Reported Potency (IC₅₀/EC₅₀) | Potential Experimental Impact |
|---|---|---|---|
| PTP1B | Inhibitor | 1.6 - 29 µM (varies by assay) [6] [7] | Intended therapeutic target for diabetes/obesity. |
| IKK-β | Inhibitor | 400 nM [6] [7] | Off-target anti-inflammatory or anticancer effects; can confound efficacy and toxicity data. |
| PPARα/PPARβ(δ) | Dual Agonist | ~1 µM (EC₅₀) [6] [7] | Off-target effects on lipid and glucose metabolism, contributing to observed lipid-lowering in vivo. |
The table below summarizes the core experimental findings that characterize this compound-induced PTP1B aggregation.
| Evidence Type | Key Observation | Experimental Technique | Implication |
|---|---|---|---|
| Thermal Stability | Decrease in PTP1B's melting temperature (Tm) | Differential Scanning Fluorimetry (DSF) [1] | Indicates protein destabilization, contrary to most drugs. |
| Protein Solubility | Concentration-dependent loss of protein signal | Biomolecular NMR Spectroscopy [1] | Suggests the formation of high-molecular-weight aggregates. |
| Hydrodynamic Radius | Increase in the apparent size of PTP1B | Dynamic Light Scattering (DLS) [1] | Directly confirms the formation of larger particles/aggregates. |
Here are detailed methodologies for key experiments to detect and characterize PTP1B aggregation.
This protocol is used to monitor protein integrity and binding at an atomic level.
The workflow for this NMR-based assay is outlined below:
DLS measures the hydrodynamic radius of particles in solution and is ideal for confirming aggregation.
Q1: My DSF screen identified a compound that lowers my target's melting temperature. Should I discard it?
Q2: Are there other PTP1B inhibitors that have failed due to similar issues?
Q3: What is the recommended path forward for developing PTP1B inhibitors?
In standard DSF assays, a stabilizing binder increases a protein's melting temperature (Tm). Ertiprotafib does the opposite because its binding destabilizes PTP1B's native structure, leading to non-specific aggregation and inhibition [1].
This section addresses specific issues you might encounter when investigating this phenomenon.
| Question / Issue | Possible Cause & Solution |
|---|---|
| Is the observed Tm reduction a false positive? | A true positive is confirmed by orthogonal techniques. Combine DSF with NMR or DLS to confirm aggregation [1]. |
| Unexpected protein precipitation during the assay. | This is a direct consequence of this compound's action. Visually inspect samples for cloudiness or precipitate pre- and post-run. |
| How to confirm this compound's mode of action? | Use
This protocol is adapted from the key study on this compound's mechanism [1].
The following diagrams, created with Graphviz, outline the experimental workflow to diagnose this issue and PTP1B's role in insulin signaling.
A Tm reduction in your DSF assay with this compound is not an experimental error but a signature of its unique aggregation-based inhibition mechanism [1]. This mechanism also explains its insufficient clinical efficacy and adverse effects, halting its further clinical development [1] [2].
The lack of a direct side-by-side comparison in the published literature is likely because Ertiprotafib's clinical development was discontinued. The search results indicate that it was discontinued due to "insufficient clinical efficacy and adverse effects" in Phase II trials and "low oral absorption availability" [1] [2]. Research has since revealed that its mode of action involves inducing aggregation of the PTP1B enzyme, which explains the adverse effects and makes it a less ideal candidate for further study [1].
While a direct species comparison is not available, here is a summary of the key information known about this compound from the search results.
| Property | Details |
|---|---|
| Mode of Action | Inhibits PTP1B by inducing its aggregation, an atypical mechanism that leads to target destabilization [1]. |
| Additional Target | Also acts as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist [1]. |
| Clinical Trial Outcome | Discontinued in Phase II trials due to lack of efficacy, dose-limiting adverse effects, and low oral availability [1] [2]. |
For your technical support materials, you can guide researchers on general best practices for evaluating species differences, a critical step in preclinical development. The following workflow outlines a recommended strategy.
The key is to use in vitro data to predict in vivo outcomes and understand the enzymatic basis for any differences [3]. When planning these experiments, consider the following insights on common metabolic enzymes:
Since this compound itself is a discontinued compound, your research may benefit from exploring other avenues:
The following data was observed in rats after treatment with ertiprotafib at a dosage of 200 mg kg⁻¹ day⁻¹ for 28 days [1]:
| Effect Measured | Male Rats | Female Rats |
|---|---|---|
| Liver Weight | Significantly Increased | Significantly Increased |
| CYP4A Induction | ~10-fold | ~2.4-fold |
| CYP2B Induction | ~1.2-fold | Information Not Provided |
| CYP3A Induction | ~1.7-fold | Information Not Provided |
| Palmitoyl CoA Oxidase Induction | ~5.1-fold | ~2.9-fold |
| Carnitine Acetyltransferase Induction | ~10.4-fold | ~5.2-fold |
If you are investigating a similar phenomenon, the following methodology from the cited study can serve as a reference [1].
The liver weight increase is linked to a mechanism that shows significant species-specific differences.
Q1: Is the increase in liver weight caused by this compound a adverse effect? In rats, it is a known, compound-induced adaptive change associated with peroxisome proliferation. However, since this mechanism is not relevant to humans, the finding in rats is not considered predictive of human hepatotoxicity [1].
Q2: Does this compound also induce other cytochrome P450 enzymes? Yes, in addition to the strong induction of CYP4A, the study recorded modest induction of CYP2B and CYP3A in male rats [1]. It is not a potent broad-spectrum P450 inducer, especially in non-rodent species.
Q3: Are there other known mechanisms for this compound's action? Yes, beyond PTP1B inhibition, this compound has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which contributes to its metabolic effects and the observed peroxisome proliferation in rodents [2].
The table below summarizes the effects of Ertiprotafib on liver enzymes across different species and systems.
| Species/System | Key CYP Induction Findings | Key Peroxisomal Enzyme & Other Findings |
|---|
| Rats (in vivo) [1] | CYP4A: ~10-fold induction (males), ~2.4-fold (females) CYP2B: ~1.2-fold induction (males) CYP3A: ~1.7-fold induction (males) | Liver Weight: Significantly increased Palmitoyl CoA Oxidase: ~5.1-fold induction (males) Carnitine Acetyltransferase: ~10.4-fold induction (males) | | Dogs (in vivo) [1] | CYP3A, CYP4A: No induction observed | Liver Weight: Moderately increased in males | | Rat Hepatocytes (in vitro) [1] | CYP4A mRNA: Marked induction (up to 5-fold) | Not Specified | | Human Hepatocytes (in vitro) [1] | CYP4A mRNA: No induction observed | Not Specified |
Q1: Should I be concerned about this compound causing CYP-based drug interactions in human trials? Based on the primary study, no. The data indicates that the liver weight increases and significant CYP induction observed in rats are rodent-specific phenomena, linked to peroxisome proliferation. This compound did not induce CYP3A or CYP4A in dogs and, most importantly, did not induce CYP4A mRNA in human primary hepatocytes. The study concluded that this compound "is not expected to exert any significant effects on hepatic drug-metabolizing enzymes in humans." [1]
Q2: What is the primary mechanism of action of this compound? this compound has a complex mechanism. It was developed as an insulin sensitizer and is known to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling [2] [3]. It also acts as a dual PPARα/γ (Peroxisome Proliferator-Activated Receptor) agonist [2]. Activation of PPARα is the classic mechanism underlying the CYP4A induction and peroxisome proliferation observed in rodents [1].
Q3: Why was this compound's clinical development discontinued? this compound was discontinued after Phase II clinical trials due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [3] [4]. Subsequent research suggests that its adverse effects may be linked to an atypical mechanism of PTP1B inhibition, where the molecule causes non-specific binding and aggregation of the PTP1B protein, rather than a specific, reversible inhibition [3] [4].
For researchers needing to validate or test for similar effects, here are methodologies for key assays referenced in the literature.
1. In Vitro Induction Assay in Human Hepatocytes This methodology is adapted from the validation of the HepaRG cell line test method for OECD TG purposes [5].
2. Assessing PTP1B Inhibition Kinetics This protocol describes how to characterize the mode of inhibition, which revealed this compound's atypical aggregating mechanism [3] [4].
Reported Issue: Significant variability and unreliable activity data for Ertiprotafib in PTP1B inhibition assays. Root Cause: Research indicates that this compound does not inhibit PTP1B through a standard competitive or allosteric mechanism. Instead, it induces non-specific aggregation and eventual precipitation of the PTP1B protein itself [1]. This atypical mechanism is the primary source of assay inconsistency.
Key Evidence:
The table below summarizes the key quantitative findings from the literature on this compound.
| Parameter | Reported Value / Finding | Experimental Context |
|---|---|---|
| PTP1B IC₅₀ | Not explicitly stated | Discontinued after Phase II trials due to insufficient efficacy and adverse effects [1] [2]. |
| Primary Mechanism on PTP1B | Induces protein aggregation and inhibition via precipitation [1]. | Biomolecular NMR, DLS, and DSF assays. |
| IKK-β IC₅₀ | 400 nM [2] | Identified as a potent off-target activity. |
| Other Known Activities | Dual PPARα/PPARγ agonist [2]. | Contributed to its complex pharmacological profile. |
If you are investigating this compound's effects, these published methodologies can serve as a reference.
1. Protocol: Investigating PTP1B Aggregation via NMR [1]
2. Protocol: Confirming Aggregation via Dynamic Light Scattering (DLS) [1]
To contextualize why PTP1B is a target and how different inhibitors work, the following diagram illustrates the pathway and inhibition strategies. This compound's mechanism is an outlier compared to other inhibitors.
Chemical Overview
The supplier MedChemExpress provides the following storage specifications for Ertiprotafib [1]:
| Condition | Specification |
|---|---|
| Short-Term Storage | 4°C, sealed storage, away from moisture and light [1] |
| Long-Term Storage | -20°C, 1 month (sealed storage, away from moisture and light) [1] |
| Stock Solution Storage | -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [1] |
| Form | Solid, light yellow to yellow [1] |
1. Preparation of Stock Solutions this compound has good solubility in DMSO. The following protocol is recommended for preparing stock solutions [1]:
2. Preparation of Working Solutions for In Vivo Studies For animal studies, the following protocol can be used to prepare a suspended working solution. This example prepares 1 mL of a 2.5 mg/mL solution [1]:
Potential Issue: Target Aggregation A critical finding from research is that this compound can inhibit PTP1B by inducing its aggregation, rather than through a specific active-site or allosteric interaction [2].
Other Known Biological Activities When designing control experiments, be aware that this compound is not a selective PTP1B inhibitor. Its activity in cellular or animal models may be due to a combination of effects [1] [3]:
To systematically assess this compound stability in your experiments, you can follow this general workflow. The key principle is that this compound decreases PTP1B's melting temperature, which is an atypical behavior for most drugs and indicates protein destabilization [2] [4].
Q1: Why does my Differential Scanning Fluorimetry (DSF) assay show a decrease in PTP1B's melting temperature with Ertiprotafib, unlike typical inhibitors? A decrease in melting temperature is a key indicator of this compound's atypical mechanism. While most stabilizing ligands increase a protein's thermal stability, this compound destabilizes PTP1B, leading to a lower Tm [1] [2]. This observation was a primary clue that its mode of action differs from standard active-site or allosteric inhibitors.
Q2: What is the primary concentration-dependent effect of this compound on PTP1B? Biomolecular NMR and DLS data show that this compound induces PTP1B aggregation in a concentration-dependent manner [1] [2]. Inhibition occurs because the aggregated protein is functionally inactive. This non-specific mechanism is the root cause of the insufficient clinical efficacy and adverse effects observed in trials [1] [2] [3].
Q3: What are the practical experimental consequences of this aggregation? The table below summarizes the quantitative changes observed in key biophysical assays as this compound concentration increases:
Table 1: Concentration-Dependent Effects of this compound on PTP1B
| Molar Ratio (this compound:PTP1B) | Observation in NMR | Observation in DLS | Inferred Biological Effect |
|---|---|---|---|
| 1:1 to 5:1 | Broadening of a subset of backbone amide signals | Initial increase in hydrodynamic radius | Initial, non-specific binding |
| 8:1 to 15:1 | Progressive loss of most signals in the spectrum | Formation of large, polydisperse particles | Widespread protein aggregation |
| >15:1 | Near-complete signal loss | Significant presence of large aggregates | Extensive precipitation and functional loss |
The following methodology is adapted from the key research paper to help you replicate and validate these findings [2].
The following diagram illustrates the atypical inhibitory mechanism of this compound and the experimental workflow to detect it.
Q: Why was this compound discontinued in clinical trials? this compound was discontinued after Phase II clinical trials due to insufficient clinical efficacy and dose-limiting adverse effects in some patients [3] [4]. The underlying reason for these issues, as revealed by subsequent research, is its tendency to cause non-specific aggregation of the PTP1B target [1] [2].
Q: Does this compound have any other relevant biological activities? Yes. In addition to inhibiting PTP1B, this compound is also a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist [2] [4]. This means its in vivo effects may result from a combination of mechanisms, not just PTP1B inhibition.
Q: What is the main takeaway for developing new PTP1B inhibitors? this compound highlights a critical pitfall in drug discovery. Destabilizing compounds identified in DSF screens should be rigorously investigated for their molecular mechanism early in development [2]. Relying solely on inhibition data without understanding the mechanism, such as aggregation, can lead to costly late-stage failures.
Ertiprotafib was initially developed as a PTP1B inhibitor for type 2 diabetes but failed in Phase II clinical trials due to insufficient efficacy and adverse effects [1] [2] [3]. Research later revealed that its primary mechanism is non-specific binding leading to PTP1B aggregation and inactivation, unlike typical active-site or allosteric inhibitors [4] [3] [5]. It also has additional off-target activities [6] [2].
The table below summarizes its multi-target profile and the experimental challenges it poses.
| Aspect | Description | Experimental Challenge / Consequence |
|---|---|---|
| Primary Target (PTP1B) | Inhibits PTP1B, a negative regulator of insulin and leptin signaling [1] [7]. | The intended therapeutic action is subverted by its problematic mechanism. |
| Established Mechanism | Induces concentration-dependent aggregation of the PTP1B catalytic domain, leading to irreversible inactivation [4] [3]. | Results in artifactual inhibition in assays; explains clinical failure and dose-limiting toxicity [4] [5]. |
| Off-Target Activity (IKK-β) | Potent inhibitor of IκB kinase β (IKK-β), with an IC₅₀ of 400 nM [6]. | Complicates data interpretation; observed anti-diabetic effects may stem from IKK-β inhibition and subsequent reduction of insulin resistance [6] [2]. |
| Off-Target Activity (PPAR) | Functions as a dual agonist for PPARα and PPARγ receptors [2] [3]. | Contributes to hypoglycemic and anti-lipidemic effects, masking the pure PTP1B inhibition phenotype [2]. |
| Selectivity | Originally showed "acceptable selectivity" [3]. | The aggregation mechanism calls all selectivity data into question, as promiscuous aggregators can show false specificity. |
A key observation in thermal shift assays (DSF) is that this compound decreases PTP1B's melting temperature, whereas most stabilizing inhibitors increase it [4] [3]. This destabilization is a direct result of the non-specific binding that precedes aggregation.
The following diagram illustrates this aggregation mechanism and its consequences.
If your research involves this compound, you should rigorously verify that observed effects are due to specific target inhibition and not aggregation artifacts.
| Question / Issue | Recommended Solution / Best Practice |
|---|
| Is the inhibition I see in my assay real and specific? | 1. Vary Enzyme Concentration: Aggregation-based inhibition is dependent on enzyme concentration. If IC₅₀ shifts with enzyme concentration, it suggests aggregation [4]. 2. Use Detergents: Include non-ionic detergents like Triton X-100 in your assay buffer to disrupt non-specific aggregates. 3. Test for Time-Dependence: True aggregators often show time-dependent inhibition. | | How can I confirm PTP1B aggregation? | 1. Differential Scanning Fluorimetry (DSF): A decrease in melting temperature (ΔTₘ) is a red flag for destabilization and aggregation [4] [3]. 2. Dynamic Light Scattering (DLS): Directly measure the hydrodynamic radius of your protein sample with and without this compound to detect aggregate formation [4]. 3. Biomolecular NMR Spectroscopy: The "gold standard" for observing aggregation. Look for progressive line broadening and loss of signal intensity in 2D [¹H,¹⁵N]-TROSY spectra upon titrating this compound [4] [3]. | | How do I account for its multi-target effects? | 1. Use Selective Controls: Employ highly selective PTP1B inhibitors as positive controls to isolate PTP1B-specific effects [8]. 2. Employ Counter-Screens: Always run counter-assays for IKK-β and PPAR activity to deconvolute the source of any observed phenotypic effects [6] [2]. |
This workflow helps distinguish specific inhibition from non-specific aggregation.
This compound is not a selective inhibitor, which is a primary cause of experimental complexity. Its activity spans multiple, distinct biological targets.
| Target | Reported IC50 / EC50 | Functional Consequence | Experimental Consideration |
|---|---|---|---|
| PTP1B [1] [2] | 1.6 - 29 µM (varies by assay) [1] | Insulin sensitization [1] | IC50 varies significantly with assay conditions (substrate, pH, buffer); requires careful protocol standardization [1]. |
| IKK-β [1] [3] | 400 nM [1] [3] | Anti-inflammatory effects; potential confounding in metabolic studies [3]. | Potency for IKK-β may surpass PTP1B inhibition under certain conditions, potentially dominating the observed phenotype [1] [3]. |
| PPARα/PPARγ [2] | ~1 µM (EC50) [1] | Insulin sensitization; lipid metabolism alterations [1] [2] | Contributes to therapeutic effect but complicates attribution of mechanism to a single target [2]. |
| PTP1B (Aggregation) [4] | N/A | Non-competitive inhibition via protein aggregation; likely low selectivity [4]. | Explains atypical DSF results (decreased Tm); inhibition is not via active-site binding, suggesting promiscuity [4]. |
Here are detailed methodologies for key experiments cited in research, which are crucial for investigating this compound's effects.
This protocol is adapted from assays used to characterize this compound [1].
This protocol is critical for identifying this compound's atypical mechanism [4].
A critical control experiment due to high catalytic domain homology with PTP1B [6].
The experimental workflow below outlines the key steps for characterizing a compound like this compound, incorporating the specificity checks and assays previously discussed.
The primary reason for this compound's failure in Phase II clinical trials was a combination of insufficient efficacy and dose-limiting adverse effects [4] [7]. Its lack of specificity and problematic mechanism of action are the likely root causes.
Protein Tyrosine Phosphatase 1B (PTP1B) is a crucial regulatory enzyme that dephosphorylates and deactivates key components in insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes, obesity, and related metabolic disorders [1] [2]. By negatively regulating insulin receptor (IR) and insulin receptor substrate (IRS) phosphorylation, PTP1B attenuates insulin sensitivity and contributes to insulin resistance [2]. Similarly, PTP1B dephosphorylates JAK2 in leptin signaling, impairing appetite suppression and energy expenditure regulation [1]. The validation of PTP1B as a therapeutic target is supported by studies demonstrating that PTP1B-knockout mice exhibit enhanced insulin sensitivity, increased energy expenditure, and resistance to diet-induced obesity without major developmental abnormalities [1] [2]. Despite this compelling biological rationale, developing selective PTP1B inhibitors has proven challenging due to the high conservation of the catalytic site across protein tyrosine phosphatases, particularly T-cell PTP (TCPTP), which shares 74% sequence homology in its catalytic domain [3] [4]. This review comprehensively compares two clinically advanced PTP1B inhibitors—Ertiprotafib and Trodusquemine—focusing on their mechanisms, experimental data, and implications for therapeutic development.
Table 1: Clinical Development Status of PTP1B Inhibitors
| Inhibitor | Other Names | Origin | Clinical Status | Primary Reasons for Discontinuation/Development |
|---|---|---|---|---|
| This compound | - | Synthetic | Phase II (Discontinued) | Insufficient efficacy, dose-limiting adverse effects [5] [6] |
| Trodusquemine | MSI-1436 | Natural aminosterol from dogfish shark | Phase I/II (Completed safety trials) | Repurposed for regeneration studies; demonstrated good safety profile [1] [7] [8] |
This compound was developed as an oral PTP1B inhibitor with monocarboxylic acid pTyr mimetic properties and reached Phase II clinical studies for type 2 diabetes treatment in both the USA and Europe before being discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [5] [6]. Interestingly, subsequent research revealed that this compound possesses multiple mechanisms of action beyond PTP1B inhibition, including dual agonism of PPARα and PPARγ, which may have contributed to both its efficacy profile and adverse effects [9].
Trodusquemine (MSI-1436) is a naturally occurring aminosterol isolated from the liver of the dogfish shark that functions as a potent allosteric PTP1B inhibitor [1] [7]. Unlike this compound, Trodusquemine has demonstrated an exceptional safety profile in Phase I and Ib clinical trials for obesity and type 2 diabetes, with doses effective for stimulating regeneration being 5-50 times lower than the maximum well-tolerated human dose [7]. This compound is currently being repurposed and investigated for its potential in tissue regeneration and treatment of metabolic syndrome-related organ dysfunction [7] [8].
This compound was initially designed as a monocarboxylic acid pTyr mimetic, suggesting it would competitively inhibit PTP1B by binding to its catalytic site [5]. However, biomolecular NMR spectroscopy studies revealed a more complex and ultimately problematic mechanism. Rather than conventional active site inhibition, this compound induces concentration-dependent aggregation of PTP1B, effectively inhibiting enzyme activity by causing protein precipitation [5]. This unusual mechanism explains the atypical observation that this compound reduces the melting temperature of PTP1B in differential scanning fluorimetry (DSF) assays, contrary to most drugs that stabilize their targets upon binding [5]. This aggregation-based inhibition likely contributes to the insufficient selectivity and adverse effects that hampered its clinical development, as this mechanism could potentially affect other proteins nonspecifically.
Beyond its effects on PTP1B, this compound exhibits multiple pharmacological activities, functioning as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist with hypoglycemic and anti-lipidemic activity [5] [9]. Additionally, this compound potently inhibits IκB kinase β (IKK-β) with an IC₅₀ of 400 nM, potentially modulating inflammatory pathways [10]. This multi-target pharmacology complicates the interpretation of this compound's therapeutic effects and may contribute to both its efficacy and toxicity profiles.
Trodusquemine employs a fundamentally different strategy, functioning as a non-competitive allosteric inhibitor that binds to a distinct region of PTP1B rather than the conserved catalytic site [1]. Recent studies indicate that Trodusquemine inhibits PTP1B activity through interaction with the intrinsically disordered C-terminus of the enzyme, a mechanism that confers superior selectivity compared to catalytic site-directed inhibitors [5] [1]. This allosteric modulation results in selective inhibition without inducing the aggregation observed with this compound.
The allosteric mechanism of Trodusquemine translates to several functional advantages. By preserving the structural integrity of PTP1B while modulating its activity, Trodusquemine maintains more physiological regulation of PTP1B-dependent signaling pathways. This approach effectively enhances insulin and leptin sensitivity by preventing PTP1B-mediated dephosphorylation of their downstream effectors without completely ablating PTP1B function [1] [8]. Additionally, the targeting of a less-conserved region of PTP1B explains Trodusquemine's excellent selectivity profile over other protein tyrosine phosphatases, particularly TCPTP, addressing a major challenge in PTP1B inhibitor development [1] [4].
Table 2: Mechanism of Action Comparison
| Characteristic | This compound | Trodusquemine |
|---|---|---|
| Binding Site | Non-specific, induces aggregation [5] | Allosteric site (C-terminal disordered region) [5] [1] |
| Inhibition Type | Aggregation-based | Non-competitive allosteric [1] |
| Effect on PTP1B Stability | Decreases melting temperature (destabilizing) [5] | Conventional stabilization (predicted) |
| Selectivity Challenges | Low selectivity due to aggregation mechanism [5] | High selectivity due to allosteric mechanism [1] |
| Additional Targets | PPARα/γ dual agonist, IKK-β inhibitor [10] [9] | Highly selective for PTP1B [1] |
This compound demonstrated promising efficacy in preclinical models of insulin resistance. In insulin-resistant rodent models, this compound and its analogs significantly lowered fasting blood glucose and insulin levels while improving glycemic excursion during oral glucose tolerance tests [9]. Additionally, treatment resulted in improved lipid profiles, with substantial reductions in triglyceride and free fatty acid levels [9]. These beneficial metabolic effects were likely mediated through its multiple mechanisms of action, including PTP1B inhibition, PPARα/γ dual agonism, and IKK-β inhibition [10] [9]. However, the clinical translation of these promising preclinical results was limited by insufficient efficacy and adverse effects in Phase II trials, ultimately leading to its discontinuation [5].
Trodusquemine has demonstrated robust efficacy across diverse disease models. In studies of equine metabolic syndrome (EMS), Trodusquemine treatment resulted in comprehensive metabolic improvement, including decreased proinflammatory cytokines (IL-1β, TNF-α, and IL-6), reduced liver fibrosis through downregulation of TGF-β/NOX1/4 axis, and enhanced glucose uptake via increased Glut-2 abundance and stability [8]. In zebrafish and mouse models of heart injury, Trodusquemine administration stimulated tissue regeneration, improving heart function, reducing infarct size, and increasing cardiomyocyte proliferation [7]. These regenerative effects occurred at doses 5-50 times lower than the maximum well-tolerated human dose, suggesting a wide therapeutic window [7].
While head-to-head comparative studies between this compound and Trodusquemine are limited in the available literature, critical differences emerge from their respective experimental profiles. The most striking distinction lies in their selectivity and mechanism-based toxicity. This compound's propensity to induce PTP1B aggregation [5] represents a fundamentally different—and likely more problematic—mechanism compared to Trodusquemine's targeted allosteric modulation [1]. Additionally, Trodusquemine has demonstrated efficacy in regenerative models beyond metabolic disease, showing promise in cardiac and skeletal muscle repair [7], while this compound's development was focused solely on metabolic indications.
Table 3: Experimental Efficacy Data
| Parameter | This compound | Trodusquemine |
|---|---|---|
| PTP1B Inhibition | Induces aggregation [5] | Allosteric inhibition (IC₅₀ in nM range) [1] |
| Glucose Metabolism | Lowers fasting glucose in rodents [9] | Improves glucose tolerance, enhances Glut-2 [8] |
| Lipid Effects | Lowers triglycerides, free fatty acids [9] | Improves lipid metabolism in EMS model [8] |
| Anti-inflammatory Effects | IKK-β inhibition (IC₅₀ = 400 nM) [10] | Reduces IL-1β, TNF-α, IL-6; increases IL-10, IL-4 [8] |
| Additional Benefits | PPARα/γ agonism [9] | Tissue regeneration, reduced fibrosis [7] [8] |
| Toxicity Concerns | Dose-limiting adverse effects in clinical trials [5] | Well-tolerated in clinical trials [7] |
The aggregation mechanism of this compound was elucidated using solution-state biomolecular NMR spectroscopy [5]. In these experiments, uniformly [²H,¹⁵N]-labeled PTP1B (both catalytic domain 1-301 and longer construct 1-393) was titrated with increasing molar ratios of this compound (1:1 to 1:15 protein:inhibitor) while monitoring chemical shift perturbations and intensity changes in ²D [¹H,¹⁵N] TROSY spectra [5]. The experiments were conducted on an 800 MHz NMR spectrometer at 298 K, with PTP1B concentration of 0.15 mM in 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 0.5 mM TCEP [5]. The key observation was progressive line broadening and signal disappearance without significant chemical shift changes, indicative of protein aggregation rather than specific binding. This methodology provided direct molecular insight into this compound's atypical mechanism and explained the previously puzzling DSF results showing decreased PTP1B melting temperature.
Dynamic light scattering (DLS) measurements complemented NMR studies in characterizing this compound-induced aggregation [5]. DLS experiments were performed using a Wyatt DynaPro Nanostar instrument, with size distribution histograms calculated using DYNAMICS 6.12 software [5]. PTP1B samples were analyzed with increasing molar ratios of this compound (0, 2, 5, 10, and 15 equivalents), directly demonstrating concentration-dependent increases in hydrodynamic radius consistent with protein aggregation [5]. This biophysical technique provided quantitative evidence of the aggregation phenomenon and confirmed the mechanism underlying PTP1B inhibition by this compound.
Trodusquemine's regenerative effects were evaluated using multiple animal models. In zebrafish, caudal fin amputation followed by daily intraperitoneal injections of MSI-1436 (0.125 mg/kg) resulted in approximately 3-fold increased regeneration rates at 4 days post-amputation compared to vehicle controls [7]. Regeneration was quantified by measuring the length of regenerated tissue, while blastemal cell proliferation was assessed by phospho-histone H3 immunostaining [7]. For heart regeneration studies, adult zebrafish underwent partial ventricular resection (≈20% removal), followed by MSI-1436 administration and assessment of cardiomyocyte proliferation via co-localization of Mef2 (cardiomyocyte marker) and PCNA (proliferation marker) [7]. Mouse myocardial infarction models utilized permanent ligation of the left anterior descending coronary artery, with echocardiography to quantify functional improvement and histological analysis to measure infarct size and cellular proliferation [7]. These comprehensive phenotypic assays demonstrated Trodusquemine's unique regenerative capabilities beyond metabolic regulation.
This compound serves as a cautionary example in drug development, highlighting the importance of understanding precise molecular mechanisms early in the development process. While its promiscuous activity and aggregation-based mechanism limit its utility as a selective PTP1B research tool, it remains valuable for studying multi-target pharmacology and the challenges associated with phosphatase inhibitor development [5]. Researchers should exercise caution when interpreting results obtained with this compound, particularly in cellular models where aggregation-induced artifacts could complicate data interpretation.
Trodusquemine represents a more sophisticated molecular tool for investigating PTP1B biology, particularly given its allosteric mechanism and high selectivity [1]. Its demonstrated efficacy in both metabolic and regenerative models suggests broad utility for studying the pleiotropic functions of PTP1B beyond insulin and leptin signaling [7] [8]. The compound's established safety profile in human trials further supports its potential for translational research applications. However, researchers should note that its allosteric mechanism may produce different physiological effects compared to catalytic inhibitors, particularly in pathway feedback regulation.
When selecting PTP1B inhibitors for research applications, several strategic considerations emerge from this comparison:
The following diagram illustrates the key signaling pathways regulated by PTP1B and the distinct inhibition mechanisms of this compound and Trodusquemine:
Figure 1: PTP1B Signaling Pathways and Inhibition Mechanisms
This diagram illustrates how PTP1B negatively regulates both insulin and leptin signaling pathways by dephosphorylating key components (IR, IRS, and JAK2). This compound inhibits PTP1B by inducing protein aggregation, while Trodusquemine acts through allosteric inhibition at the C-terminal region, representing fundamentally different mechanistic approaches.
The comparative analysis of this compound and Trodusquemine reveals fundamentally different approaches to PTP1B inhibition with distinct implications for research and therapeutic development. This compound exemplifies the challenges of developing targeted phosphatase inhibitors, with its aggregation-based mechanism and multi-target pharmacology contributing to its limited clinical success [5] [9]. In contrast, Trodusquemine's allosteric inhibition strategy provides superior selectivity and a more favorable safety profile, enabling exploration of novel applications in tissue regeneration and metabolic disease [1] [7] [8].
The table below summarizes Ertiprotafib's primary molecular targets and the corresponding experimental data that validates its mechanism of action.
| Target | Mechanistic Role | Experimental Data (IC₅₀/EC₅₀) | Key Experimental Models/Assays |
|---|
| PTP1B | Negative regulator of insulin signaling; inhibition enhances insulin receptor phosphorylation [1] [2]. | IC₅₀ = 1.6 μM to 29 μM [3] [2] | • In vitro enzyme assay (e.g., pNPP substrate) [4] [3]. • Insulin-resistant rodent models (ob/ob mice, fa/fa rats) [5] [3]. | | IKK-β | Promotes inflammation; inhibition may contribute to anti-inflammatory effects [3]. | IC₅₀ = 400 nM [3] | In vitro kinase activity assays [3]. | | PPARα & PPARγ | Nuclear receptors regulating lipid metabolism and glucose homeostasis; agonism improves lipid profiles and insulin sensitivity [5] [3]. | EC₅₀ ~1 μM for both [3] | • In vitro cell-based transactivation/reporter assays [5]. • Adipocyte differentiation of C3H10T1/2 cells [5]. • In vivo induction of acyl-CoA oxidase activity in rodent livers [5]. |
To validate these mechanisms, researchers employed several key experimental methodologies.
The intended therapeutic mechanism involves multiple signaling pathways, while subsequent research uncovered its atypical inhibitory mechanism on PTP1B. The following diagrams illustrate these processes.
While initial data confirmed this compound's multi-target activity, its clinical failure prompted further investigation. A 2020 study revealed that this compound inhibits PTP1B by inducing its aggregation [4] [6]. This undesirable mechanism, rather than specific binding, likely explains the insufficient clinical efficacy and adverse effects.
This case highlights the importance of:
The table below summarizes the core characteristics of this compound as a PTP1B inhibitor.
| Property | Description/Value |
|---|---|
| Drug Class | Monocarboxylic acid pTyr mimetic; dual PTP1B inhibitor & PPARα/γ agonist [1] [2]. |
| Reported IC₅₀ for PTP1B | Information not available in search results. |
| Selectivity vs. TCPTP | Low selectivity; insufficient selectivity for PTP1B over TCPTP (74% sequence identity in catalytic domain) was a major challenge [3]. |
| Mechanism of Action (Finding) | Binds non-specifically to catalytic domain, inducing protein aggregation [1]. |
| Clinical Trial Outcome | Discontinued in Phase II due to poor efficacy and dose-limiting adverse effects [1] [3]. |
The table below compares this compound with other documented PTP1B inhibitors to illustrate the selectivity challenge.
| Inhibitor / Compound | Reported IC₅₀ / Potency | Key Selectivity Findings | Inhibition Type |
|---|---|---|---|
| This compound | Not fully quantified in search results | Lacked sufficient selectivity over TCPTP; inhibits PPARα/γ [1] [3]. | Non-specific, induces aggregation [1]. |
| Trodusquemine (MSI-1436) | Reached clinical trials [3] | Allosteric inhibitor; binds to disordered C-terminus of PTP1B, promoting selectivity [1]. | Allosteric [1]. |
| JTT-551 | Reached clinical trials [3] | Discontinued after Phase II trials [3]. | Information not specified in search results. |
| Vanadium Complex 5 | IC₅₀ = 167.2 ± 8.0 nM [4] | Potency higher than sodium orthovanadate (IC₅₀ = 204.1 nM) [4]. | Competitive (predicted via docking) [4]. |
| Gold(I) Complex 34 (for LYP) | IC₅₀ = 1.5 ± 0.3 µM (for LYP) [5] | 10-fold selective for LYP over PTP-PEST, HePTP, and CD45 [5]. | Active-site directed (reversible) [5]. |
Understanding the experimental methods is crucial for interpreting the data on this compound.
Due to high active-site conservation among PTPs, achieving selectivity is a central challenge. The following experimental approaches are critical:
The diagram below outlines the key experimental steps for characterizing a PTP1B inhibitor.
This compound's failure highlights the critical importance of early and rigorous selectivity and mechanistic profiling in drug development.
The table below summarizes the core mechanistic differences and available activity data for ertiprotafib and rosiglitazone.
| Feature | This compound | Rosiglitazone |
|---|---|---|
| Primary Target 1 | PTP1B Inhibitor (Mixed-type inhibition rationalized by binding to catalytic and allosteric sites) [1] | PPARγ Agonist (Potent, full agonist) [2] [3] |
| Primary Target 2 | PPARγ and PPARα Agonist (Dual agonist activity) [1] | Not Applicable |
| Key Mechanism | Increases insulin sensitivity by blocking negative insulin signaling pathway; modulates lipid and carbohydrate metabolism via PPAR activation [4] [1] | Potent insulin sensitizer that regulates gene networks for glucose homeostasis (e.g., increases Glut4) and lipid metabolism via PPARγ activation [2] |
| Reported Potency | PTP1B inhibition (IC₅₀): 0.19 µM for a related mixed-type inhibitor (compound 17u) [1]. PPARγ EC₅₀ for this compound itself is not quantified in the available data. | PPARγ activation (EC₅₀): Nanomolar range (highly potent); modeled clinical dose of 8 mg shows strong glucose-lowering effect [3] |
Supporting data from biochemical, preclinical, and clinical studies further delineates the differences between these two compounds.
The methodologies below are common in the studies that characterize compounds like this compound and rosiglitazone.
The following diagram illustrates the distinct mechanisms through which this compound and rosiglitazone exert their anti-diabetic effects.
The diagram above shows that This compound primarily acts in the cytosol to inhibit PTP1B, thereby enhancing the insulin signaling cascade [4] [1]. In contrast, rosiglitazone acts in the nucleus as a potent agonist of PPARγ, forming a heterodimer with RXR to regulate the transcription of genes involved in glucose and lipid metabolism [2].
Ertiprotafib is a small molecule that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways [1] [2]. It was investigated as a potential treatment for type 2 diabetes but was discontinued from clinical trials due to insufficient efficacy and adverse effects [3] [4].
The diagram below illustrates the signaling pathways targeted by PTP1B inhibitors like this compound.
The following table summarizes key experimental findings from an ob/ob mouse study, which is a different rodent model of obesity and diabetes.
| Experimental Aspect | Details from ob/ob Mouse Study |
|---|---|
| Animal Model | 11-week-old leptin-deficient male ob/ob mice [5]. |
| Treatment Protocol | 25 mg/kg, administered daily for 4 days [5]. |
| Key Metabolic Outcomes | Return of fasting blood glucose to normal range; significant decrease in insulin levels; significant decrease in serum triglyceride levels [5]. |
| In Vitro Binding Affinity | PTP1B IC₅₀: 1.6 - 29 µM (varies by assay conditions) [5]. Also inhibits IKK-β (IC₅₀: 400 nM) and acts as a PPARα/γ agonist [4] [5]. |
| Molecular Mechanism of Action | Inhibits PTP1B by inducing its aggregation, leading to irreversible enzyme inhibition [3] [6]. |
| Feature | Ertiprotafib | Metformin |
|---|---|---|
| Primary Molecular Target | Protein Tyrosine Phosphatase 1B (PTP1B) [1] [2] [3] | AMP-activated Protein Kinase (AMPK); also acts via brain Rap1 signaling [4] [5] |
| Core Mechanism of Action | Inhibits PTP1B, a negative regulator of insulin signaling; later found to induce enzyme aggregation [1] [2] | Improves insulin sensitivity; inhibits hepatic gluconeogenesis; activates AMPK; acts via brain to lower glucose [4] [5] |
| Selectivity Profile | Initially showed acceptable selectivity, but mechanism involves non-specific aggregation [1] | Well-established safety profile; multiple organ effects (liver, gut, brain, muscle) [4] [6] [5] |
| Cell Permeability | Demonstrated in early studies [2] | Yes, with effects in multiple tissues [4] [6] |
| Oral Bioavailability | Demonstrated in animal models [2] | Yes, widely used orally [4] |
| In Vivo Efficacy (Animal Models) | Effective in diabetic mouse models [2] | Effective in mouse models (db/db mice); improves renal function [4] [6] |
| Clinical Trial Status | Discontinued in Phase II due to lack of efficacy and adverse effects [1] [2] | First-line clinical therapy for T2DM; ongoing trials for other indications (e.g., cardiovascular, anti-aging) [4] [7] |
| Key Experimental IC₅₀ | ~1.4 µM (PTP1B enzyme assay) [2] | Not typically measured as IC₅₀ (clinical dose: ~1-2 g/day) [4] |
For researchers, the methodology behind these findings is critical. Here's a summary of key experimental approaches and their outcomes.
Biomolecular NMR Spectroscopy
Enzyme Inhibition Assays
In Vivo Efficacy in db/db Mice
Multi-Omics Approaches (Phosphoproteomics & Metabolomics)
Intracerebroventricular (ICV) Injection
The diagrams below summarize the core mechanisms and key experimental findings for each drug.
The comparative analysis reveals clear strategic lessons for drug development:
Ertiprotafib is a small-molecule inhibitor that targets Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways [1] [2]. It also acts as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma [2].
Available scientific literature does not report quantitative data on this compound's effects on cholesterol or triglycerides. Its PPARα agonist activity suggests potential lipid-modulating effects, but no specific experimental data exists to confirm this or allow comparison with established lipid-lowering drugs.
For context, the tables below summarize the mechanisms and lipid effects of major lipid-lowering drug classes, which are well-established in research and clinical practice.
Table 1: Mechanisms of Action of Major Lipid-Lowering Drug Classes
| Drug Class | Primary Mechanism of Action |
|---|---|
| Statins | Inhibit HMG-CoA reductase, reducing cholesterol synthesis in the liver and increasing hepatic uptake of LDL-C from the bloodstream [3] [4]. |
| Fibrates | Activate Peroxisome Proliferator-Activated Receptor-alpha (PPARα), leading to increased lipolysis and elimination of triglyceride-rich particles, and increased production of HDL-C [5] [6] [7]. |
| PCSK9 Inhibitors | Monoclonal antibodies that inhibit PCSK9, leading to increased recycling of LDL receptors on the liver surface and enhanced clearance of LDL-C from the blood [8]. |
| Ezetimibe | Blocks the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, inhibiting the absorption of dietary and biliary cholesterol [9]. |
Table 2: Typical Lipid Profile Effects of Established Therapies
| Drug Class | Effect on LDL-C | Effect on Triglycerides | Effect on HDL-C |
|---|---|---|---|
| Statins | ↓↓↓ (Strong reduction) [4] [9] | ↓ (Mild to moderate reduction) [7] | ↑ (Mild increase) [7] |
| Fibrates | ↓ to (Neutral or mild reduction) [3] [7] | ↓↓↓ (Strong reduction) [3] [5] | ↑↑ (Moderate increase) [3] [5] |
| PCSK9 Inhibitors | ↓↓↓ (Strong reduction) [8] | ↓ (Mild reduction) [8] | ↑ (Mild increase) [8] |
| Ezetimibe | ↓↓ (Moderate reduction) [9] | ↓ (Mild reduction) | ↑ (Mild increase) |
For researchers aiming to generate comparative data, here are standard methodologies used to evaluate lipid-lowering effects in vitro and in vivo.
In Vitro PPARα Agonism Assay
In Vivo Lipid-Lowering Study in Rodent Model
The diagram below illustrates the mechanistic relationships between the drug classes and their molecular targets in lipid metabolism.
Given the lack of direct data on this compound, here are suggestions for your research:
The table below consolidates key information about this compound's development status and properties.
| Attribute | Details |
|---|---|
| Investigated Condition | Type 2 Diabetes Mellitus [1] |
| Highest Trial Phase | Phase II [2] [3] [1] |
| Final Status | Discontinued due to "insufficient clinical efficacy and dose-limiting adverse effects" [2] [3] |
| Primary Molecular Targets | Protein Tyrosine Phosphatase 1B (PTP1B) and dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma agonist [1] |
| Mechanism of Action (MOA) | Originally assumed to be a PTP1B active-site or allosteric inhibitor; later found to induce concentration-dependent aggregation of PTP1B [2] [4] |
The failure of this compound was ultimately explained by unconventional mechanisms uncovered through detailed biophysical studies.
The following diagram illustrates the experimental workflow that elucidated this mechanism.
The investigation into this compound's failure yielded critical insights for drug discovery.
The following table summarizes the key experimental findings that characterize this compound's atypical mode of action.
| Experimental Approach | Key Observations on this compound | Interpretation |
|---|---|---|
| Biomolecular NMR Spectroscopy [1] | Progressive line broadening & signal loss in 2D [1H,15N] TROSY spectra; no specific chemical shift perturbations. | Induces non-specific, concentration-dependent aggregation of PTP1B, inhibiting it by sequestering the protein into aggregates. |
| Differential Scanning Fluorimetry (DSF) [1] | Decreases the melting temperature (Tm) of PTP1B. | Destabilizes the protein, consistent with a mechanism that induces aggregation rather than stabilizing a bound state. |
| Enzyme Kinetics (Lineweaver-Burk Plot) [1] | Shows a mixed-type inhibition pattern for both PTP1B1-301 and PTP1B1-393 constructs. | Mechanism is non-competitive versus the substrate (pNPP), supporting an aggregation model rather than direct competition with the active site. |
To determine the binding mode of a PTP1B inhibitor like this compound, researchers use a combination of biophysical and biochemical techniques.
This technique is used to study protein-ligand interactions at atomic resolution.
DSF is a high-throughput method to monitor protein thermal stability.
These assays determine the mechanism of inhibition.
The diagram below illustrates the distinct pathways through which small molecules inhibit PTP1B, highlighting this compound's unique aggregation mechanism compared to classical modes of action.
This compound's mechanism carries important implications for drug discovery: